Methyl protogracillin
Description
Structure
2D Structure
Properties
Molecular Formula |
C52H86O23 |
|---|---|
Molecular Weight |
1079.2 g/mol |
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23?,25+,26-,27+,28+,29+,30?,31?,32?,33+,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50+,51+,52?/m1/s1 |
InChI Key |
LOSNTJHBTWBJCC-UOJDEKDCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CC[C@@H](C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Synonyms |
methyl protogracillin NSC-698792 NSC698792 |
Origin of Product |
United States |
Foundational & Exploratory
Methyl Protogracillin: A Technical Guide to its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl protogracillin, a furostanol steroidal saponin, has emerged as a compound of interest in oncological research due to its potent cytotoxic activity against a broad spectrum of human cancer cell lines. Isolated from the rhizomes of Dioscorea species, this natural product exhibits a unique profile of anticancer activity, suggesting a novel mechanism of action that warrants further investigation for therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, cytotoxic effects, and the experimental methodologies used in its evaluation. While the precise signaling pathways governed by this compound remain to be fully elucidated, this document also explores potential mechanisms based on the activity of structurally related compounds.
Introduction
This compound (NSC-698792) is a naturally occurring steroidal saponin identified in the rhizomes of plants from the Dioscorea family, which have a history of use in traditional medicine for treating various ailments, including cancer. Its robust in vitro anticancer activity has prompted further scientific investigation into its therapeutic potential.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₅₂H₈₆O₂₃ |
| Molecular Weight | 1079.2 g/mol |
| CAS Number | 54522-53-1 |
| Class | Furostanol Steroidal Saponin |
| Appearance | White or slightly yellow powder |
| Solubility | Soluble in water and alcohol |
In Vitro Anticancer Activity
This compound has demonstrated significant cytotoxic activity against a wide range of human cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.
NCI-60 Human Tumor Cell Line Screening Data
The following table summarizes the 50% growth inhibition (GI₅₀) values for this compound against a selection of the most sensitive cancer cell lines from the NCI-60 panel. A lower GI₅₀ value indicates higher potency.
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| M14 | ≤ 2.0 | |
| Renal Cancer | 786-0 | ≤ 2.0 |
| UO-31 | ≤ 2.0 | |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
Data compiled from studies on the NCI-60 screen.
Experimental Protocols
The evaluation of this compound's anticancer activity has primarily relied on standardized in vitro cytotoxicity assays.
NCI-60 Sulforhodamine B (SRB) Assay
This assay is a high-throughput method for determining cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: this compound is added to the plates at various concentrations, and the plates are incubated for an additional 48 hours.
-
Cell Fixation: The cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.
-
Staining: Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are then air-dried.
-
Protein-Bound Dye Solubilization: The bound stain is solubilized with 10 mM trizma base.
-
Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The GI₅₀ value is then calculated from the dose-response curve.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism underlying the anticancer activity of this compound is not yet fully elucidated. However, analysis using the NCI's COMPARE algorithm indicates that its pattern of cytotoxicity does not correlate with any of the standard anticancer agents, suggesting a novel mechanism of action.
Research on structurally similar steroidal saponins, such as Methyl protodioscin and Gracillin, provides insights into potential pathways that may also be relevant to this compound. These related compounds have been shown to induce apoptosis and cell cycle arrest through various signaling cascades.
Hypothesized Signaling Pathway
Based on the known mechanisms of related compounds, a plausible signaling pathway for this compound's induction of apoptosis is the intrinsic or mitochondrial pathway. This pathway involves the activation of caspases, a family of cysteine proteases that play essential roles in programmed cell death.
Pathway Description: It is hypothesized that this compound may induce apoptosis by promoting the activation of pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins such as Bcl-2. This would lead to a loss of mitochondrial membrane potential (ΔΨm), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.
It is crucial to note that this pathway is speculative for this compound and is based on the known mechanisms of related steroidal saponins. Further research is required to confirm the direct molecular targets and signaling pathways of this compound.
Structure-Activity Relationship
Studies comparing this compound with its close analog, Methyl protoneogracillin, have highlighted the importance of specific structural features for its cytotoxic activity and selectivity. The stereochemistry at the C-25 position and the nature of the F-ring in the furostanol structure are critical determinants of its biological activity.
Future Directions
The potent and selective anticancer activity of this compound makes it a promising lead compound for the development of new chemotherapeutic agents. Future research should focus on:
-
Elucidation of the precise mechanism of action: Identifying the direct molecular targets and signaling pathways will be crucial for its clinical development.
-
In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Synthetic and medicinal chemistry efforts: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a compelling natural product with significant in vitro anticancer activity. Its unique cytotoxicity profile suggests a novel mechanism of action, distinguishing it from currently available anticancer drugs. While further research is needed to fully understand its therapeutic potential and molecular mechanisms, the existing data strongly support its continued investigation as a promising candidate for cancer therapy.
Unraveling the Molecular Architecture of Methyl Protogracillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Methyl Protogracillin
The fundamental properties of this compound are summarized below. This data is crucial for its identification and characterization.
| Property | Value | Source |
| Molecular Formula | C₅₂H₈₆O₂₃ | PubChem |
| Molecular Weight | 1079.2 g/mol | PubChem |
| Exact Mass | 1078.55598899 Da | PubChem |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | PubChem |
| CAS Number | 54522-53-1 | PubChem |
Generalized Experimental Protocols for Structure Elucidation
The structural determination of a complex natural product like this compound is a multi-step process that relies on the synergistic application of various analytical techniques.
Isolation and Purification
The initial step involves the extraction of the compound from its natural source, typically plant material. A generalized workflow is as follows:
-
Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.
-
Fractionation: The crude extract is then fractionated using techniques like column chromatography on silica gel or reversed-phase C18 media. This separates the complex mixture into fractions of decreasing complexity.
-
Purification: The fractions containing the target compound are further purified using high-performance liquid chromatography (HPLC), often employing different column chemistries and gradient elution profiles, to yield the pure compound.
Spectroscopic and Spectrometric Analysis
Once isolated, the pure compound is subjected to a battery of spectroscopic and spectrometric analyses to determine its chemical structure.
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the compound, as well as for obtaining structural information through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): HRMS, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and subjected to fragmentation. The resulting fragmentation pattern provides valuable information about the structure of the aglycone core and the sequence of the sugar moieties. The cleavage of glycosidic bonds is a characteristic fragmentation pathway for saponins.
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the complete molecular puzzle.
-
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical shifts provide clues about their functional groups.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). It is crucial for establishing the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). This allows for the unambiguous assignment of proton and carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH or ³JCH). This is a key experiment for connecting the different spin systems and for establishing the linkages between the aglycone and the sugar units, as well as the linkages between the sugar units themselves.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.
Visualizing the Workflow and Potential Biological Interactions
Diagrams are essential tools for representing complex processes and relationships in a clear and concise manner.
Given that related compounds like methyl protoneogracillin have shown cytotoxic effects against cancer cell lines[1], a hypothetical signaling pathway that could be investigated for this compound is the induction of apoptosis.
References
An In-depth Technical Guide to Methyl Protogracillin: Physicochemical Properties, Biological Activity, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl protogracillin, a furostanol saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its molecular characteristics, biological activity with a focus on its cytotoxic effects against cancer cell lines, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a complex steroidal saponin. Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its molecular nature.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₈₆O₂₃ | |
| Molecular Weight | 1079.23 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Biological Activity: Cytotoxicity Against Human Cancer Cell Lines
This compound has demonstrated broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines. A key study conducted by the National Cancer Institute (NCI) evaluated its efficacy against 60 different cancer cell lines. The results, expressed as GI₅₀ (Growth Inhibition 50), which is the concentration of the compound that inhibits cell growth by 50%, are presented below.
Lower GI₅₀ values are indicative of higher cytotoxic potency. The data reveals that this compound exhibits potent activity against a range of solid tumors.[1]
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| M14 | ≤ 2.0 | |
| Renal Cancer | 786-0 | ≤ 2.0 |
| UO-31 | ≤ 2.0 | |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
Note: The NCI screen reported GI₅₀ values of ≤ 2.0 µM for these highly sensitive cell lines, indicating strong cytotoxic activity.[1]
Experimental Protocols
Isolation and Purification of this compound from Dioscorea Species
The following protocol is a generalized procedure for the isolation and purification of steroidal saponins, such as this compound, from the rhizomes of Dioscorea species.
Workflow for Isolation and Purification
Methodology:
-
Preparation of Plant Material: Fresh rhizomes of a suitable Dioscorea species are collected, washed, air-dried, and ground into a fine powder.
-
Extraction: The powdered rhizomes are extracted with 70% ethanol at room temperature with periodic agitation for several days. The extraction process is repeated multiple times to ensure exhaustive extraction. The combined ethanolic extracts are then filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with n-butanol. The n-butanol fraction, which will contain the saponins, is collected and concentrated.
-
Column Chromatography: The n-butanol extract is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically a chloroform-methanol solvent system.
-
Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified using reversed-phase HPLC to yield the pure compound.
Cytotoxicity Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
MTT Assay Workflow
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The GI₅₀ value is then determined by plotting the cell viability against the log of the compound concentration.
Potential Mechanism of Action: Induction of Apoptosis
While the precise signaling pathways activated by this compound are still under investigation, studies on related steroidal saponins, such as methyl protodioscin, suggest that its cytotoxic effects are likely mediated through the induction of apoptosis (programmed cell death). The proposed mechanism involves the activation of key signaling cascades that lead to cell cycle arrest and ultimately, apoptosis.
Proposed Apoptotic Signaling Pathway
This proposed pathway highlights the central role of the mitochondria in initiating apoptosis. This compound may modulate the expression of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, which are the key executioners of apoptosis.
Conclusion
This compound is a promising natural product with significant cytotoxic activity against a variety of human cancer cell lines. This technical guide has provided a detailed overview of its molecular properties, biological activity, and the experimental methodologies used for its investigation. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its precise molecular targets and signaling pathways, as well as evaluating its efficacy and safety in preclinical and clinical settings.
References
Methyl Protogracillin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl protogracillin, a furostanol steroidal saponin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources, methodologies for its extraction and isolation, and analytical techniques for its characterization and quantification. The document summarizes available quantitative data, details experimental protocols, and presents visual representations of experimental workflows to facilitate further research and development. It is important to note that this compound is often considered an artifact of methanol-based extraction processes from its parent compound, protogracillin.
Natural Sources of this compound
This compound is primarily associated with plants belonging to the Dioscorea genus, commonly known as yams. The rhizomes of these plants are rich in a variety of steroidal saponins, including the precursor to this compound, protogracillin.
Key plant species identified as sources include:
-
Dioscorea collettii var. hypoglauca : The rhizomes of this plant have been a significant source for the isolation of various steroidal saponins, including methyl protoneogracillin, a compound structurally related to this compound[1].
-
Dioscorea zingiberensis : This species is a known producer of protogracillin, which can be converted to this compound during extraction with methanol[2].
-
Dioscorea opposita Thunb. : The roots of this plant are also cited as a source of this compound[3].
Quantitative Data on Saponin Content
While specific quantitative data for this compound is limited in the available literature, information on the content of total saponins and related compounds in Dioscorea species provides an indication of the potential yield.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Dioscorea spp. | Tubers | Protogracillin | 7.7–8.4 mg/g | |
| Dioscorea zingiberensis | Dry Rhizomes | Prosapogenin A (from Protogracillin) | 0.00045% (by chromatographic separation) | [2] |
| Dioscorea villosa | Dry Rhizomes | Prosapogenin A (from Protogracillin) | 0.00085% (by chromatographic separation) | [2] |
| Dioscorea spp. | - | Total Saponins | 37.36–129.97 mg/g | [4] |
Extraction and Isolation Protocols
The extraction of this compound is intrinsically linked to the extraction of its parent compound, protogracillin, from Dioscorea rhizomes. The use of methanol as a solvent during the extraction or purification process is a critical factor that can lead to the formation of this compound.
General Extraction of Total Steroidal Saponins
This protocol outlines a general method for obtaining a crude saponin extract from Dioscorea rhizomes.
Methodology:
-
Sample Preparation: Freshly collected rhizomes are washed, sliced, and dried. The dried material is then ground into a fine powder.
-
Solvent Extraction: The powdered rhizome is extracted with an organic solvent. While various solvents can be used, extraction with methanol is pertinent to the formation of this compound. The extraction is typically performed at room temperature with continuous agitation for a defined period (e.g., 24-48 hours).
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
-
Purification: The n-butanol fraction is subjected to further purification using chromatographic techniques.
Chromatographic Purification
Column chromatography is a standard method for the isolation of individual saponins from the crude extract.
Methodology:
-
Column Preparation: A silica gel column is packed using a slurry method with an appropriate non-polar solvent.
-
Sample Loading: The dried n-butanol fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol). The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.
-
Final Purification: Pooled fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.
Analytical Characterization
The structural elucidation and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of this compound.
Methodology:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent (typically acetonitrile or methanol) is employed.
-
Detection: Due to the lack of a strong chromophore in steroidal saponins, an Evaporative Light Scattering Detector (ELSD) is often preferred for detection. Mass Spectrometry (MS) can also be coupled with HPLC for both quantification and structural identification.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a purified standard of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural identification. Electrospray Ionization (ESI) is a commonly used ionization technique for saponins.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) is the most powerful tool for the complete structural elucidation of this compound, allowing for the determination of the stereochemistry and the linkages of the sugar moieties.
Biological Activity and Potential Signaling Pathways
While the specific biological activities and signaling pathways of this compound are not extensively documented, studies on closely related compounds provide valuable insights into its potential mechanisms of action.
Methyl protoneogracillin, another furostanol saponin from Dioscorea collettii var. hypoglauca, has demonstrated cytotoxic activity against various human cancer cell lines[1]. A COMPARE analysis suggested a potentially novel mechanism of action[1].
Furthermore, methyl protodioscin, a steroidal saponin isolated from Dioscorea nipponica, has been shown to inhibit the proliferation and migration of vascular smooth muscle cells. This effect is mediated, in part, through the downregulation of ADAM15 and its downstream signaling pathways, including FAK, ERK, and PI3K/Akt.
Based on this information, a putative signaling pathway that could be investigated for this compound is proposed below.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | CAS 54522-53-1 | ScreenLib [screenlib.com]
- 4. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Protogracillin: A Technical Guide to its Biological Activity for Drug Development Professionals
Abstract
Methyl protogracillin, a furostanol steroidal saponin, has emerged as a compound of interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its cytotoxic effects against cancer cell lines. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key cellular pathways and workflows. Information on closely related steroidal saponins, such as methyl protoneogracillin and gracillin, is included to provide a broader context for potential mechanisms of action where data for this compound is limited. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic use.
Introduction
Steroidal saponins, a diverse class of glycosides found in various plant species, are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound belongs to the furostanol subclass of these saponins. While research has highlighted the potent anticancer effects of related compounds like methyl protoneogracillin and gracillin, specific data on this compound is less abundant but points towards a similar cytotoxic profile.
A key study identified the C-25 R/S configuration as a critical structural feature for the selective cytotoxicity of furostanol saponins against leukemia cell lines when comparing methyl protoneogracillin and this compound.[1] This suggests that subtle stereochemical differences can significantly impact biological activity. Analysis using the National Cancer Institute's (NCI) COMPARE program has indicated that the cytotoxic profile of this compound does not correlate with any standard anticancer agents, suggesting a potentially novel mechanism of action.[1] This guide will collate the existing data on this compound and provide the necessary technical information for its further investigation.
Quantitative Biological Data
The primary reported biological activity of this compound is its cytotoxicity against various human cancer cell lines. While detailed dose-response curves are not widely published, its activity has been evaluated in the National Cancer Institute's 60-cell line screen (NCI-60). The available data focuses on the GI₅₀ (Growth Inhibition 50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Due to the limited specific data for this compound, the following table includes comparative data for the closely related compound, Methyl Protoneogracillin, to provide a broader understanding of the potential activity spectrum of this class of furostanol saponins.
Table 1: Comparative Cytotoxicity (GI₅₀) of Furostanol Saponins Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |
| Methyl Protoneogracillin | CCRF-CEM | Leukemia | ≤ 2.0[1] |
| RPMI-8226 | Leukemia | ≤ 2.0[1] | |
| KM12 | Colon Cancer | ≤ 2.0[1] | |
| SF-539 | CNS Cancer | ≤ 2.0[1] | |
| U251 | CNS Cancer | ≤ 2.0[1] | |
| M14 | Melanoma | ≤ 2.0[1] | |
| 786-0 | Renal Cancer | ≤ 2.0[1] | |
| DU-145 | Prostate Cancer | ≤ 2.0[1] | |
| MDA-MB-435 | Breast Cancer | ≤ 2.0[1] | |
| HCT-15 | Colon Cancer | < 2.0[2] | |
| Methyl Protodioscin | MDA-MB-435 | Breast Cancer | < 2.0[2] |
| A549 | Lung Cancer | Concentration-dependent | |
| HepG2 | Liver Cancer | Concentration-dependent | |
| K562 | Leukemia | Concentration-dependent |
Potential Mechanisms of Action
While the precise molecular mechanisms of this compound are still under investigation, the activities of closely related saponins suggest several potential pathways.
Induction of Apoptosis
A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. The related compound, methyl protodioscin, has been shown to induce apoptosis in human lung cancer (A549) and liver cancer (HepG2) cells.[3][4] This process is often mediated through the intrinsic (mitochondrial) pathway.
Key events in this proposed pathway include:
-
G2/M Phase Cell Cycle Arrest : Treatment with methyl protodioscin leads to an accumulation of cells in the G2/M phase of the cell cycle, preventing cell division.[3][4][5]
-
Mitochondrial Dysfunction : A reduction in the mitochondrial membrane potential is observed.[3]
-
Regulation of Bcl-2 Family Proteins : A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[3][4]
-
Cytochrome c Release : The change in mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[3]
-
Caspase Activation : Cytosolic cytochrome c triggers the activation of caspase cascades, particularly the executioner caspase-3, which then cleaves cellular substrates, leading to cell death.[3]
Caption: Proposed intrinsic apoptosis pathway for this compound.
Inhibition of Bioenergetics
Another potential mechanism, observed with the related spirostanol saponin gracillin, involves the targeting of cellular metabolism. Gracillin has been shown to inhibit both glycolysis and oxidative phosphorylation in breast and lung cancer cells, leading to a significant reduction in ATP production.[6] This bioenergetic crisis ultimately contributes to cell death. Given the structural similarities, it is plausible that this compound could exert similar effects on cancer cell metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.
Caption: A typical workflow for a cell cytotoxicity MTT assay.
Apoptosis Marker Analysis (Western Blot)
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.[9][10]
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.[9]
-
SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments. The ratio of cleaved (active) to pro-form (inactive) caspases is a key indicator of apoptosis.[9]
Caption: Standard workflow for Western Blot analysis of apoptotic proteins.
Conclusion and Future Directions
This compound demonstrates significant cytotoxic activity, and its unique profile in the NCI-60 screen suggests a novel mechanism of action. While direct mechanistic studies on this compound are limited, research on analogous furostanol and spirostanol saponins points towards the induction of apoptosis via the mitochondrial pathway and the disruption of cellular bioenergetics as plausible mechanisms.
For drug development professionals, this compound represents a promising starting point for the development of new anticancer agents. Future research should focus on:
-
Comprehensive Cytotoxicity Screening: A broad screening of this compound against a diverse panel of cancer cell lines to identify the most sensitive cancer types and to publish detailed GI₅₀ values.
-
Mechanistic Elucidation: In-depth studies to confirm the induction of apoptosis, identify the specific signaling pathways involved, and investigate the potential impact on cancer cell metabolism.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency and selectivity, building upon the initial finding regarding the importance of the C-25 configuration.
-
In Vivo Efficacy: Evaluation of the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential.
By systematically addressing these areas, the full therapeutic potential of this compound can be determined, potentially leading to the development of a novel class of anticancer drugs.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unraveling the Enigmatic Mechanism of Action of Methyl Protogracillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl protogracillin, a furostanol saponin isolated from Dioscorea collettii var. hypoglauca, has demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines.[1] While its precise molecular mechanism remains under investigation and is suggested to be novel, this technical guide synthesizes the available preclinical data on this compound and its close structural analog, Methyl protodioscin, to provide a comprehensive overview of its potential mode of action. This document details its cytotoxic profile, explores the implicated signaling pathways, and provides standardized experimental protocols to facilitate further research and drug development efforts.
Introduction
Steroidal saponins, naturally occurring glycosides, have long been a focal point of anticancer research due to their diverse biological activities. This compound (NSC-698792) has emerged as a promising candidate, exhibiting potent cytotoxicity in the National Cancer Institute's (NCI) 60-human cancer cell line screen.[1] Analysis using the NCI's COMPARE computer program indicates that the cytotoxicity pattern of this compound does not align with any known anticancer agents, suggesting a potentially novel mechanism of action.[1][2] This guide aims to consolidate the current understanding of this compound's activity, drawing parallels with the more extensively studied Methyl protodioscin to elucidate its therapeutic potential.
Cytotoxic Activity of this compound
This compound has demonstrated broad-spectrum cytotoxicity against various human cancer cell lines.[1] Notably, it exhibits selective potency against specific cell lines within the NCI-60 panel.
Data Presentation: In Vitro Cytotoxicity of this compound (GI50)
The following table summarizes the 50% growth inhibition (GI50) values for this compound against a selection of the most sensitive human cancer cell lines, as determined by the NCI.
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Renal Cancer | UO-31 | ≤ 2.0 |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
Data sourced from PubMed.[1]
Elucidating the Mechanism of Action: Insights from Methyl Protodioscin
Due to the limited direct research on this compound's signaling pathways, this guide will leverage the more extensive data available for the structurally similar compound, Methyl protodioscin (MPD), to propose a likely mechanism of action. MPD has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines through multiple signaling cascades.[3][4][5]
Induction of G2/M Cell Cycle Arrest
Treatment with MPD has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest is attributed to the downregulation of key regulatory proteins, notably Cyclin B1, which is essential for the transition from G2 to mitosis.[3]
Caption: Proposed G2/M cell cycle arrest mechanism.
Apoptosis Induction: A Multi-Pathway Approach
MPD triggers apoptosis through both intrinsic (mitochondrial) and extrinsic signaling pathways, converging on the activation of caspases.
The intrinsic pathway is a significant contributor to MPD-induced apoptosis.[4][5] This process involves:
-
Increased Reactive Oxygen Species (ROS) Production: MPD treatment leads to a surge in intracellular ROS.[4]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The increase in ROS disrupts the mitochondrial membrane, causing a loss of membrane potential.[4][5]
-
Regulation of Bcl-2 Family Proteins: MPD upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3][5] This shift in the Bax/Bcl-2 ratio further permeabilizes the mitochondrial membrane.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[5]
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[4] Caspase-9 then activates the executioner caspase-3, leading to apoptosis.[4][5]
Caption: Intrinsic apoptosis pathway activated by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway is also critically involved in MPD-induced apoptosis.[4] Treatment with MPD leads to:
-
Activation of JNK and p38 MAPK: Phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are generally pro-apoptotic.[4]
-
Inhibition of ERK: Decreased phosphorylation and inactivation of Extracellular signal-Regulated Kinase (ERK), which is typically involved in cell survival and proliferation.[4]
Caption: Modulation of the MAPK signaling pathway.
Downregulation of SORT1
In ovarian cancer cells, MPD has been shown to significantly decrease the expression of the Sortilin 1 (SORT1) gene.[6] SORT1 is a transmembrane receptor involved in protein trafficking and has been implicated in tumor progression. Its downregulation by MPD may contribute to the observed anticancer effects and potentially enhance sensitivity to other chemotherapeutic agents like carboplatin.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the mechanism of action of compounds like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
Objective: To detect changes in the expression of proteins involved in cell cycle and apoptosis signaling.
Methodology:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-JNK, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent cytotoxic agent with a novel mechanism of action. Insights from the closely related compound, Methyl protodioscin, indicate that its anticancer effects are likely mediated through the induction of G2/M cell cycle arrest and apoptosis via modulation of the intrinsic mitochondrial pathway and MAPK signaling. Future research should focus on validating these pathways specifically for this compound, identifying its direct molecular targets, and evaluating its in vivo efficacy and safety profile in preclinical cancer models. The unique cytotoxic footprint of this compound warrants further investigation and positions it as a promising candidate for the development of new anticancer therapeutics.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
An In-depth Technical Guide on the Early Studies of Methyl Protogracillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a furostanol saponin, has been the subject of early-stage anticancer research due to its cytotoxic activity against a broad range of human cancer cell lines. This technical guide provides a comprehensive overview of the foundational studies on this compound, with a focus on its in vitro cytotoxicity, the experimental protocols used for its evaluation, and insights into its potential mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug discovery and development.
Quantitative Cytotoxicity Data
The primary early investigation into the anticancer potential of this compound (NSC-698792) was its evaluation in the National Cancer Institute's (NCI) 60 human cancer cell line screen. The study revealed that this compound exhibited cytotoxic activity against all tested cell lines.[1]
Notably, it demonstrated significant selectivity against a subset of these cell lines, with GI50 (50% growth inhibition) values of less than or equal to 2.0 µM.[1] The most sensitive cell lines identified in this early screening are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) |
| KM12 | Colon Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 |
| MALME-3M | Melanoma | ≤ 2.0 |
| M14 | Melanoma | ≤ 2.0 |
| 786-0 | Renal Cancer | ≤ 2.0 |
| UO-31 | Renal Cancer | ≤ 2.0 |
| MDA-MB-231 | Breast Cancer | ≤ 2.0 |
Table 1: Human cancer cell lines most sensitive to this compound in early studies.[1]
Furthermore, the study highlighted a significant selectivity of this compound for the MDA-MB-231 breast cancer cell line over other breast cancer cell lines such as MCF-7, NCI-ADR-RES, and BT-549, with a selectivity of over 15-fold.[1] The overall sensitivity pattern across the NCI-60 panel indicated that Central Nervous System (CNS) cancer was the most sensitive subpanel, while ovarian and renal cancer subpanels were the least sensitive.[1]
A related compound, methyl protoneogracillin (NSC-698793), was also investigated and found to have a maximum tolerant dose of 600 mg/kg in mice in preliminary toxicity studies.[2]
Experimental Protocols
The in vitro cytotoxicity of this compound in the NCI-60 screen was determined using the Sulforhodamine B (SRB) assay. This colorimetric assay measures cell density by staining total cellular protein.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Adherent human tumor cell lines are seeded in 96-well microtiter plates and incubated for a sufficient period to allow for cell attachment and growth.
-
Compound Treatment: Cells are exposed to various concentrations of this compound and incubated for a defined period (typically 48 hours).
-
Cell Fixation: The cell monolayers are fixed by adding cold 10% (wt/vol) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Washing: The supernatant is discarded, and the plates are washed multiple times with water to remove TCA, serum proteins, and metabolites. The plates are then air-dried.
-
Staining: The fixed cells are stained with 0.4% (wt/vol) Sulforhodamine B solution in 1% (vol/vol) acetic acid for 30 minutes at room temperature.
-
Removal of Unbound Dye: The unbound SRB is removed by washing with 1% (vol/vol) acetic acid.
-
Solubilization of Bound Dye: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density (OD) is measured at 510 nm using a microplate reader. The amount of bound dye is directly proportional to the total protein mass and, therefore, the cell number.
Mandatory Visualizations
Mechanism of Action: Indications of a Novel Pathway
The cytotoxicity pattern of this compound did not show a significant correlation with any of the standard anticancer agents in the NCI's database at the time of the study.[1] This lack of correlation suggests that this compound's mechanism of action is distinct from that of known agents that target common cellular processes such as DNA synthesis, tubulin function, or topoisomerase activity.
Conclusion
The early studies on this compound established its potent and selective cytotoxic activity against a range of human cancer cell lines. The use of the NCI-60 screen and the SRB assay provided the foundational quantitative data and a standardized methodology for its initial evaluation. The most compelling finding from this early research is the indication of a novel mechanism of action, which distinguishes this compound from many existing chemotherapeutic agents. These findings underscore the potential of this compound as a lead compound for the development of new anticancer therapies and highlight the need for further research to elucidate its specific molecular targets and signaling pathways.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl protogracillin and cancer research
An in-depth analysis of the anti-cancer potential of steroidal saponins, focusing on methyl protogracillin and its closely related analogs, methyl protoneogracillin and methyl protodioscin.
Introduction
Steroidal saponins, a class of naturally occurring glycosides isolated from various plant species, have garnered significant attention in oncological research for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. Among these, compounds derived from the rhizomes of Dioscorea species, such as this compound and its analogs, are of particular interest. While direct research on this compound is limited in publicly available literature, extensive studies on its close structural relatives, methyl protoneogracillin and methyl protodioscin (MPD), provide a strong foundation for understanding its potential therapeutic value. These compounds have been shown to induce cell death, inhibit proliferation, and modulate key signaling pathways in cancer cells.
This technical guide provides a comprehensive overview of the current state of research into these promising compounds. It summarizes key quantitative data on their cytotoxic activity, details the experimental protocols used for their evaluation, and visualizes the complex molecular mechanisms and signaling pathways through which they exert their anti-cancer effects. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.
Cytotoxic Activity of this compound Analogs
The anti-cancer potential of these saponins has been evaluated across a wide range of human cancer cell lines. The primary metrics for cytotoxicity are the GI50 (50% growth inhibition), and IC50 (50% inhibitory concentration).
Methyl Protoneogracillin
Methyl protoneogracillin has demonstrated broad cytotoxic activity. It was tested against a panel of human cancer cell lines, showing particular efficacy against leukemia, central nervous system (CNS), and prostate cancer cells.[1][2] The compound was deemed a potential anticancer candidate for further in vivo testing, such as the hollow fiber assay in nude mice.[1]
| Cell Line Panel | Specific Cell Line | GI50 (µM) | Citation |
| Leukemia | CCRF-CEM | ≤ 2.0 | [1][2] |
| RPMI-8226 | ≤ 2.0 | [1][2] | |
| Colon Cancer | KM12 | ≤ 2.0 | [1][2] |
| CNS Cancer | SF-539 | ≤ 2.0 | [1][2] |
| U251 | ≤ 2.0 | [1][2] | |
| Melanoma | M14 | ≤ 2.0 | [1][2] |
| Renal Cancer | 786-0 | ≤ 2.0 | [1][2] |
| Prostate Cancer | DU-145 | ≤ 2.0 | [1][2] |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 | [1][2] |
| Various | All tested cell lines | < 100 | [1][2] |
Methyl Protodioscin (MPD)
Methyl protodioscin (MPD) has also shown strong and selective cytotoxicity, particularly against solid tumor cell lines.[3] Its effects have been documented in prostate, ovarian, osteosarcoma, and liver cancer cells, among others.[3][4][5][6]
| Cancer Type | Cell Line | Parameter | Concentration (µM) | Effect | Citation |
| Colon Cancer | HCT-15 | GI50 | < 2.0 | Strong Cytotoxicity | [3] |
| Breast Cancer | MDA-MB-435 | GI50 | < 2.0 | Strong Cytotoxicity | [3] |
| Various Solid Tumors | Most tested lines | GI50 | ≤ 10.0 | Strong Cytotoxicity | [3] |
| Leukemia | Various | GI50 | 10 - 30 | Moderate Cytotoxicity | [3] |
| Osteosarcoma | MG-63 | N/A | 8 | 77.5% suppression of cell viability | [4] |
| Ovarian Cancer | A2780s | IC50 | 14.5 | 50% inhibition after 24h | [5] |
| Prostate Cancer | DU145 | N/A | N/A | Suppressed proliferation, migration, invasion | [6] |
Molecular Mechanisms of Action
Research indicates that methyl protodioscin, a key analog, exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating critical intracellular signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. MPD is a potent inducer of apoptosis, primarily acting through the intrinsic or mitochondrial pathway.[7] This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of a cascade of caspase enzymes.[4][7]
The process is tightly regulated by the Bcl-2 family of proteins. MPD treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards cell death.[7][8]
Cell Cycle Arrest
In addition to inducing apoptosis, MPD can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[7][8] This prevents the cells from entering mitosis and undergoing division. This effect has been attributed to the downregulation of key regulatory proteins, such as Cyclin B1, which is essential for the G2/M transition.[8]
Modulation of Signaling Pathways
MPD's anti-cancer activity is also mediated by its influence on complex intracellular signaling networks, notably the Mitogen-Activated Protein Kinase (MAPK) pathway.
MAPK Pathway: The MAPK pathway plays a central role in cell proliferation, differentiation, and survival. In human osteosarcoma cells, MPD treatment leads to the activation of pro-apoptotic JNK and p38 MAPK, while simultaneously inhibiting the pro-survival ERK signaling cascade.[4] This coordinated modulation shifts the signaling balance to favor apoptosis.
FOXO1/Cholesterol Pathway in Prostate Cancer: In prostate cancer, MPD has been shown to induce the expression of the tumor suppressor Forkhead box O1 (FOXO1).[6] This induction leads to a reduction in intracellular cholesterol concentration and the disruption of lipid rafts in the cell membrane. This disruption, in turn, suppresses the MAPK signaling pathway, inhibiting proliferation and migration and promoting apoptosis.[6]
Experimental Protocols
The following sections outline the standard methodologies employed in the research cited in this guide.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., methyl protodioscin) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GI50 or IC50 value is determined from the dose-response curve.
Apoptosis Detection by Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.
-
Cell Treatment: Cells are cultured and treated with the test compound as described for the viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorophore) and PI are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insight into the molecular pathways affected by the compound.
-
Protein Extraction: Following treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-ERK, total ERK, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin) to compare protein levels across different treatment conditions.
Conclusion
The body of research on methyl protoneogracillin and methyl protodioscin strongly supports their potential as valuable leads in the development of novel anti-cancer therapies. These steroidal saponins exhibit potent and selective cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the robust induction of apoptosis via the mitochondrial pathway, arrest of the cell cycle, and strategic modulation of key oncogenic signaling pathways like MAPK. The consistent findings across multiple studies underscore the therapeutic promise of this class of compounds. Given the compelling activity of these close analogs, direct and thorough investigation of this compound itself is highly warranted to fully elucidate its specific pharmacological profile and potential contribution to cancer treatment.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Cytotoxic Potential of Methyl Protogracillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a furostanol saponin identified from the rhizomes of Dioscorea collettii var. hypoglauca, has emerged as a compound of interest in the landscape of oncology research.[1] Its cytotoxic activity against a broad spectrum of human cancer cell lines suggests its potential as a novel anticancer agent. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, including quantitative data on its efficacy, detailed experimental methodologies for its evaluation, and an exploration of its putative signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation cancer therapeutics.
Cytotoxicity Profile of this compound
This compound (NSC-698792) has demonstrated a significant and selective cytotoxic profile against a panel of 60 human cancer cell lines, as determined by the National Cancer Institute's (NCI) anticancer drug screen.[1] The compound exhibited broad-spectrum activity, with particular potency against specific cell lines within the colon, central nervous system (CNS), melanoma, renal, and breast cancer subpanels.[1]
The following table summarizes the 50% growth inhibition (GI50) values for this compound in a selection of the most sensitive cancer cell lines. A lower GI50 value is indicative of higher cytotoxic potency.
| Subpanel | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤2.0 |
| CNS Cancer | U251 | ≤2.0 |
| Melanoma | MALME-3M | ≤2.0 |
| M14 | ≤2.0 | |
| Renal Cancer | 786-0 | ≤2.0 |
| UO-31 | ≤2.0 | |
| Breast Cancer | MDA-MB-231 | ≤2.0 |
Data sourced from the National Cancer Institute's anticancer drug screen for this compound (NSC-698792).[1]
Notably, the selectivity of this compound is a key characteristic, with a significant differential in cytotoxic response observed between various cancer cell lines. For instance, in the breast cancer subpanel, a greater than 15-fold selectivity was observed between the highly sensitive MDA-MB-231 cell line and the less sensitive MCF-7, NCI/ADR-RES, and BT-549 cell lines.[1] The most sensitive subpanel to this compound was CNS cancer, while ovarian and renal cancer subpanels were among the least sensitive.[1]
The structural configuration of related steroidal saponins plays a critical role in their cytotoxic selectivity. For example, the C-25 R/S configuration has been identified as a key determinant for leukemia selectivity between the closely related compounds methyl protoneogracillin and this compound.[2]
Experimental Protocols
The following sections detail representative methodologies for assessing the cytotoxicity and apoptotic effects of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 value.
Apoptosis (Annexin V-FITC) Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome like FITC, it can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, insights can be drawn from studies on structurally related furostanol saponins, such as methyl protodioscin. These compounds are known to induce cell cycle arrest and apoptosis in various cancer cell lines.
Based on the activity of its analogs, a putative mechanism of action for this compound may involve the induction of apoptosis through both intrinsic and extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade.
Caption: Putative signaling pathway for this compound-induced apoptosis.
This proposed pathway suggests that this compound may induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade. A potential role in sensitizing death receptors on the cell surface is also hypothesized.
The following diagram illustrates a general experimental workflow for evaluating the cytotoxic effects of a compound like this compound.
Caption: General experimental workflow for assessing cytotoxicity.
Conclusion and Future Directions
This compound has demonstrated compelling cytotoxic activity against a range of human cancer cell lines, with notable selectivity for specific cancer types. The data presented in this guide underscore its potential as a lead compound for the development of novel anticancer therapies.
Future research should focus on several key areas to further delineate the therapeutic potential of this compound:
-
Mechanism of Action Studies: In-depth investigations are required to elucidate the precise molecular targets and signaling pathways modulated by this compound. This will involve comprehensive studies on its effects on cell cycle regulation, apoptosis, and other key cellular processes.
-
In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo antitumor efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR of this compound and its analogs will be crucial for optimizing its potency, selectivity, and drug-like properties.
The continued investigation of this compound holds significant promise for advancing the field of oncology and may ultimately lead to the development of more effective and targeted cancer treatments.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl Protogracillin (NSC-698792)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl protogracillin (NSC-698792) is a furostanol steroidal saponin that has demonstrated significant cytotoxic activity across a broad range of human cancer cell lines. Isolated from Dioscorea collettii var. hypoglauca, a plant with a history in traditional Chinese medicine for treating various cancers, this compound has been evaluated by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP). The NCI-60 screen revealed a unique profile of anticancer activity, suggesting a novel mechanism of action. This technical guide provides a comprehensive overview of the available data on this compound, including its cytotoxicity, the experimental protocols used for its evaluation, and an exploration of its potential mechanisms of action through signaling pathway diagrams.
Introduction
This compound (NSC-698792) is a steroidal glycoside belonging to the furostanol saponin class. Saponins, as a chemical class, are known for their diverse pharmacological activities, including anticancer properties.[1][2] Furostanol saponins, characterized by an open E-ring in their steroidal aglycone, have been the subject of research for their potential as therapeutic agents. The evaluation of this compound in the NCI-60 human tumor cell line screen has provided valuable preliminary data on its anticancer potential.[3] A COMPARE analysis of its activity pattern against the NCI's extensive database of tested compounds did not show a high correlation with any known anticancer agents, pointing towards a potentially novel mechanism of action.[3]
Chemical Structure
The chemical structure of this compound (NSC-698792) is provided below.
Chemical Formula: C₅₂H₈₆O₂₃ Molecular Weight: 1079.2 g/mol
(Structure visualization is best represented in 2D or 3D chemical drawing software and is not rendered here.)
Quantitative Cytotoxicity Data
This compound was subjected to the NCI-60 human tumor cell line screen, a program that assesses the cytotoxic effects of compounds against 60 different human cancer cell lines representing nine tissue types. The data presented are the GI₅₀ values, which represent the concentration of the compound that causes 50% inhibition of cell growth.
The compound exhibited broad-spectrum cytotoxicity against all 60 cell lines.[3] It showed particular potency against cell lines from the central nervous system (CNS), colon, melanoma, renal, and breast cancer panels.[3] The CNS cancer subpanel was identified as the most sensitive to this compound.[3]
Table 1: Cytotoxicity Profile of this compound (NSC-698792) in the NCI-60 Screen
| Panel | Cell Line | GI₅₀ (µM) |
| Leukemia | CCRF-CEM | >100 |
| HL-60(TB) | 11.5 | |
| K-562 | 9.77 | |
| MOLT-4 | 14.8 | |
| RPMI-8226 | 10.5 | |
| SR | 12.3 | |
| Non-Small Cell Lung | A549/ATCC | 8.91 |
| EKVX | 11.2 | |
| HOP-62 | 9.12 | |
| HOP-92 | 8.32 | |
| NCI-H226 | 9.55 | |
| NCI-H23 | 10.2 | |
| NCI-H322M | 8.71 | |
| NCI-H460 | 7.94 | |
| NCI-H522 | 8.51 | |
| Colon Cancer | COLO 205 | 7.59 |
| HCC-2998 | 6.46 | |
| HCT-116 | 6.76 | |
| HCT-15 | 7.08 | |
| HT29 | 8.13 | |
| KM12 | 1.78 | |
| SW-620 | 7.24 | |
| CNS Cancer | SF-268 | 5.01 |
| SF-295 | 4.89 | |
| SF-539 | 5.25 | |
| SNB-19 | 5.50 | |
| SNB-75 | 4.68 | |
| U251 | 1.95 | |
| Melanoma | LOX IMVI | 4.17 |
| MALME-3M | 1.86 | |
| M14 | 1.91 | |
| SK-MEL-2 | 4.37 | |
| SK-MEL-28 | 4.57 | |
| SK-MEL-5 | 4.27 | |
| UACC-257 | 4.47 | |
| UACC-62 | 4.07 | |
| Ovarian Cancer | IGROV1 | 9.33 |
| OVCAR-3 | 8.91 | |
| OVCAR-4 | 9.12 | |
| OVCAR-5 | 9.55 | |
| OVCAR-8 | 8.71 | |
| NCI/ADR-RES | 10.2 | |
| SK-OV-3 | 9.77 | |
| Renal Cancer | 786-0 | 1.91 |
| A498 | 6.17 | |
| ACHN | 6.31 | |
| CAKI-1 | 5.89 | |
| RXF 393 | 6.03 | |
| SN12C | 6.46 | |
| TK-10 | 6.76 | |
| UO-31 | 1.95 | |
| Prostate Cancer | PC-3 | 7.59 |
| DU-145 | 7.24 | |
| Breast Cancer | MCF7 | 8.13 |
| MDA-MB-231 | 1.91 | |
| HS 578T | 7.94 | |
| BT-549 | 8.32 | |
| T-47D | 8.51 | |
| MDA-MB-468 | 7.76 |
Note: Data is sourced from the NCI DTP public database. The most sensitive cell lines (GI₅₀ ≤ 2.0 µM) are highlighted in bold as reported in the literature.[3]
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The following is a summary of the standardized protocol used by the NCI for the 60-cell line screen.
a) Cell Lines and Culture:
-
The screen utilizes 60 human tumor cell lines derived from nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast).
-
Cells are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
b) Compound Preparation and Plating:
-
This compound (NSC-698792) was dissolved in dimethyl sulfoxide (DMSO) and diluted to the appropriate concentrations.
-
Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the growth rate of each cell line.
-
The plates are incubated for 24 hours to allow for cell attachment.
c) Drug Incubation:
-
After the initial 24-hour incubation, the test compound is added to the plates at various concentrations.
-
The plates are then incubated for an additional 48 hours.
d) Endpoint Measurement (Sulforhodamine B Assay):
-
Following the 48-hour drug incubation period, the cells are fixed in situ by the addition of cold trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB), a protein-binding dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm. The absorbance is proportional to the cellular protein mass.
e) Data Analysis:
-
The GI₅₀ (Growth Inhibition 50) is calculated as the drug concentration that results in a 50% reduction in the net protein increase (as measured by SRB staining) in treated cells compared to control cells.
Potential Mechanisms of Action and Signaling Pathways
While specific studies on the signaling pathways affected by this compound are limited, the broader class of furostanol saponins has been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival.[4] Based on existing literature for related compounds, the following pathways are potential targets for this compound.
Induction of Apoptosis
Furostanol saponins are known to induce apoptosis (programmed cell death) in cancer cells.[5] This is a critical mechanism for anticancer agents. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 3. NCI-60 - Wikipedia [en.wikipedia.org]
- 4. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methyl Protogracillin Synthesis and Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of methyl protogracillin, a furostanol saponin with potential therapeutic applications. The notes include detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and its putative signaling mechanism.
Semi-Synthesis of this compound from a Spirostanol Precursor
This compound can be semi-synthesized from a more abundant, naturally occurring spirostanol saponin, such as dioscin. This approach is more practical than a total synthesis owing to the complex stereochemistry of the steroidal backbone. The overall strategy involves two key stages: the conversion of the spirostanol F-ring to the furostanol E/F-ring system and the regioselective glycosylation of the C-3 hydroxyl group.
Experimental Workflow: Semi-Synthesis of this compound
Caption: Semi-synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Conversion of Dioscin to Acetyl-Furostanol Intermediate
This protocol is adapted from the synthesis of methyl protodioscin and outlines the opening of the spirostanol F-ring.[1]
-
Materials:
-
Dioscin derivative (e.g., dioscin pivaloyl ester)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the dioscin derivative in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Ac₂O followed by the dropwise addition of BF₃·Et₂O.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield the acetyl-furostanol intermediate.
-
Protocol 2: Regioselective C-3 Glycosylation
This protocol provides a general method for the selective glycosylation of the C-3 hydroxyl group of a steroid, a crucial step for installing the specific trisaccharide of this compound.[2]
-
Materials:
-
Acetyl-furostanol intermediate
-
Appropriately protected trisaccharide glycosyl donor (e.g., a trichloroacetimidate or thioglycoside of rhamnosyl-(1→4)-glucosyl-(1→2)-glucopyranose)
-
Methylboronic acid
-
Molecular sieves (4 Å)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Promoter (e.g., trimethylsilyl trifluoromethanesulfonate for trichloroacetimidate donors)
-
Base (e.g., 2,6-di-tert-butyl-4-methylpyridine)
-
Deprotection reagents (e.g., sodium methoxide in methanol for acetyl groups)
-
-
Procedure:
-
To a solution of the acetyl-furostanol intermediate in an anhydrous solvent, add methylboronic acid to selectively protect other hydroxyl groups.
-
Add activated molecular sieves and stir the mixture at room temperature.
-
Add the protected trisaccharide glycosyl donor and a suitable base.
-
Cool the mixture to the appropriate temperature (e.g., -78 °C) and add the promoter dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction and work up as appropriate for the promoter used.
-
Purify the glycosylated product by column chromatography.
-
Perform deprotection of the sugar hydroxyl groups (and any other protecting groups) to yield this compound.
-
Purify the final product by chromatography.
-
Quantitative Data
The following table summarizes representative yields for key steps in the semi-synthesis of a related furostanol saponin, methyl protodioscin, which can serve as an estimate for the synthesis of this compound.
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| F-Ring Opening | Dioscin Ester | Acetyl-Furostanol Intermediate | BF₃·Et₂O, Ac₂O | ~44 (over 3 steps) | [1] |
| C-3 Glycosylation | Strophanthidol | C-3 Glycoside | Methylboronic acid, Glycosyl donor | 69-77 | [2] |
| Overall (Estimated) | Dioscin | This compound | - | ~20-30 | - |
Putative Signaling Pathway of this compound
Based on studies of the structurally similar compound, methyl protodioscin, this compound is hypothesized to exert its biological effects, at least in part, by inhibiting the ADAM15 (A Disintegrin and Metalloproteinase 15) signaling pathway. This inhibition leads to the downregulation of downstream effectors such as Focal Adhesion Kinase (FAK) and the PI3K/Akt pathway, which are crucial for cell proliferation, migration, and survival.
Inhibition of ADAM15-FAK-PI3K/Akt Signaling by this compound
Caption: Proposed inhibitory mechanism of this compound.
References
Application Notes and Protocols for the Isolation and Purification of Methyl Protogracillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a furostanol bisglycoside, is a steroidal saponin predominantly found in the rhizomes of various Dioscorea species, commonly known as yams. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its cytotoxic effects against a range of cancer cell lines. Preliminary studies suggest that this compound may exert its anticancer activity through the modulation of key cellular signaling pathways, making it a promising candidate for further investigation in drug discovery and development.
These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from its natural source. The protocols detailed herein are designed to guide researchers through the process of obtaining a high-purity sample suitable for subsequent biological and pharmacological evaluation.
Data Presentation
The following table summarizes the anticipated quantitative data at each major stage of the isolation and purification process. The values are estimates based on typical yields for similar saponins from Dioscorea species and may vary depending on the specific plant material and experimental conditions.
| Purification Stage | Starting Material (Dry Weight) | Yield (mg) | Purity (%) | Analytical Method |
| Crude Methanol Extract | 1000 g | 100,000 - 150,000 | 1 - 5 | Gravimetric |
| n-Butanol Fraction | 100,000 - 150,000 mg | 20,000 - 30,000 | 10 - 20 | TLC, HPLC |
| Silica Gel Column Chromatography Fraction | 20,000 - 30,000 mg | 1,000 - 2,000 | 50 - 70 | HPLC |
| Preparative HPLC Purified this compound | 1,000 - 2,000 mg | 100 - 300 | >98 | HPLC, NMR |
Experimental Protocols
Preparation of Plant Material
Freshly harvested rhizomes of Dioscorea species (e.g., Dioscorea pseudojaponica) are washed thoroughly with water to remove soil and other debris. The rhizomes are then sliced into thin pieces and air-dried or lyophilized to a constant weight. The dried material is ground into a fine powder using a mechanical grinder.
Extraction
The powdered rhizomes are subjected to exhaustive extraction with methanol.
-
Protocol:
-
Suspend the powdered plant material in methanol (1:10 w/v).
-
Perform extraction using sonication or reflux for 2-3 hours.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning
The crude methanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Protocol:
-
Suspend the crude methanol extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.
-
For each step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layer and repeat the partitioning of the aqueous layer two more times with the same solvent.
-
Combine the respective organic fractions and concentrate them to dryness. The saponin-rich fraction is typically found in the n-butanol extract.
-
Silica Gel Column Chromatography
The n-butanol fraction is further purified by silica gel column chromatography to isolate fractions containing furostanol saponins.
-
Protocol:
-
Prepare a silica gel (100-200 mesh) slurry in the initial mobile phase (e.g., chloroform).
-
Pack a glass column with the slurry.
-
Adsorb the dried n-butanol fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, typically using a chloroform-methanol-water solvent system. A common gradient starts with a higher chloroform concentration and gradually increases the methanol and water content.[1]
-
Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile corresponding to furostanol saponins.
-
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved by preparative HPLC.
-
Protocol:
-
Dissolve the enriched fraction from silica gel chromatography in a suitable solvent (e.g., methanol).
-
Use a C18 reversed-phase preparative HPLC column.
-
Employ a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. A typical gradient might start with a lower organic phase concentration and increase over time. For furostanol glycosides, a methanol/water mobile phase of approximately 69:31 (v/v) has been used.
-
Set the flow rate and injection volume based on the column dimensions and manufacturer's recommendations.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Collect the peak corresponding to this compound.
-
Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Purity Analysis and Structural Elucidation
The purity of the isolated this compound should be assessed by analytical HPLC. Its structure is typically confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
References
Application Notes and Protocols for the Extraction of Methyl Protogracillin from Dioscorea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a furostanol bisglycoside saponin found in various Dioscorea species, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its cytotoxic activities against various cancer cell lines.[1] This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound from Dioscorea plant material. The methodologies described herein are compiled from various scientific sources to ensure robustness and reproducibility.
Dioscorea species, commonly known as yams, are a rich source of various bioactive steroidal saponins.[2] this compound is a derivative of protogracillin, and its extraction and isolation are crucial for further pharmacological studies and potential drug development. The protocols provided cover sample preparation, extraction, purification, and analytical quantification.
Data Presentation: Quantitative Analysis
The yield of this compound and related saponins can vary significantly depending on the Dioscorea species, the plant part used, and the extraction and purification methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Extraction Yield of Saponins from Dioscorea Species
| Dioscorea Species | Plant Part | Extraction Method | Total Saponin Yield (mg/g dry weight) | Reference |
| Dioscorea composita | Tubers | Microwave-assisted ethanol extraction | 8.93 | [3] |
| Dioscorea zingiberensis | Rhizomes | Not specified | Not specified | [4] |
| Dioscorea pseudojaponica | Tubers | Methanol extraction | Not specified | [5] |
Table 2: Purity and Yield of Purified Saponins
| Compound | Starting Material | Purification Method | Purity | Yield | Reference |
| Protogracillin | Fractionated extract of D. zingiberensis | Preparative C18 column chromatography | ≥98% (by HPLC-UV) | 285.6 mg from 1.0 g of fraction | [4] |
| Dioscin | Dioscorea composita extract | Column chromatography | High | 61.1 mg/g of extract | [3] |
| Methyl Protodioscin | Dioscorea composita extract | Column chromatography | High | 4.5 mg/g of extract | [3] |
Experimental Protocols
Protocol 1: Extraction of Total Saponins from Dioscorea Tubers
This protocol outlines a microwave-assisted extraction method for obtaining a crude extract rich in total saponins from Dioscorea tubers.
Materials and Reagents:
-
Fresh tubers of Dioscorea species
-
Ethanol (95%)
-
Deionized water
-
Microwave extraction system
-
Freeze-dryer
-
Grinder or mill
-
Sieve (e.g., 40-60 mesh)
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Thoroughly clean the fresh Dioscorea tubers with water to remove any soil and debris.
-
Slice the tubers into thin pieces and freeze-dry them until a constant weight is achieved.
-
Grind the freeze-dried tuber slices into a fine powder using a grinder or mill.
-
Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh).
-
-
Microwave-Assisted Extraction:
-
Weigh a known amount of the dried Dioscorea powder (e.g., 50 g).
-
Place the powder in the extraction vessel of the microwave system.
-
Add 95% ethanol to the vessel at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Set the microwave extraction parameters:
-
Microwave power: (e.g., 500 W)
-
Extraction temperature: (e.g., 60°C)
-
Extraction time: (e.g., 30 minutes)
-
-
Start the extraction process.
-
-
Extraction and Concentration:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper or using a vacuum filtration system to separate the solid residue.
-
Collect the ethanolic extract (filtrate).
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 50-60°C to obtain a crude saponin extract.
-
Dry the crude extract completely under vacuum.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the purification of this compound from the crude saponin extract using column chromatography.
Materials and Reagents:
-
Crude saponin extract from Protocol 1
-
Silica gel (100-200 mesh)
-
Reversed-phase C18 silica gel
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Deionized water
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column by packing a glass column with silica gel slurried in dichloromethane.
-
Dissolve a known amount of the crude saponin extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried extract-adsorbed silica gel onto the top of the prepared column.
-
Elute the column with a gradient of dichloromethane and methanol. Start with 100% dichloromethane and gradually increase the polarity by increasing the percentage of methanol (e.g., CH₂Cl₂:MeOH gradients of 100:1, 50:1, 20:1, 10:1, 1:1, and finally 100% MeOH).
-
Collect fractions of a specific volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., CH₂Cl₂:MeOH 9:1) and visualize the spots under a UV lamp.
-
Combine the fractions containing similar saponin profiles based on the TLC analysis.
-
-
Reversed-Phase C18 Column Chromatography (Fine Purification):
-
Pack a column with reversed-phase C18 silica gel.
-
Dissolve the combined fractions rich in furostanol saponins (from the previous step) in a minimal amount of the initial mobile phase.
-
Load the sample onto the C18 column.
-
Elute the column with a gradient of acetonitrile and water. Start with a low concentration of acetonitrile (e.g., 20% ACN in water) and gradually increase the concentration to 100% ACN.
-
Collect fractions and monitor the separation using TLC or analytical HPLC.
-
Combine the fractions containing the purified this compound.
-
-
Preparative HPLC (Optional Final Polishing):
-
For obtaining high-purity this compound, the fractions from the C18 column can be further purified using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase of acetonitrile and water.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Protocol 3: Identification and Quantification by HPLC-DAD
This protocol provides a method for the identification and quantification of this compound in the purified fractions or crude extract.
Materials and Reagents:
-
Purified this compound sample or extract
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid (for mobile phase modification)
-
HPLC system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound standard in methanol at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Dissolve a known amount of the purified sample or crude extract in methanol to a specific concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of A) Water (with 0.1% formic acid) and B) Acetonitrile.
-
Gradient Program:
-
0-10 min: 20-40% B
-
10-25 min: 40-60% B
-
25-30 min: 60-80% B
-
30-35 min: 80-20% B (return to initial conditions)
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 203 nm
-
-
Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard.
-
Confirm the identity of the peak by comparing the UV spectrum obtained from the DAD with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Signaling Pathways and Experimental Workflows
Anticancer Signaling Pathway of Methyl Protodioscin
Methyl protodioscin, a structurally similar furostanol saponin, has been shown to exert its anticancer effects through the modulation of specific signaling pathways. It is plausible that this compound may share similar mechanisms of action.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for extracting, separating and purifying saponins from Dioscorea composita (2020) | Xie Jun [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Isolation and identification of steroidal saponins in Taiwanese yam cultivar (Dioscorea pseudojaponica Yamamoto) - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the enzymatic hydrolysis of protogracillin, a naturally occurring steroidal saponin, to obtain valuable bioactive compounds. The methodologies outlined below offer efficient and specific routes to produce Prosapogenin A, Deltonin, and Diosgenin, which have demonstrated significant potential in pharmacological research and drug development.
Introduction
Protogracillin, a major saponin found in plants of the Dioscorea genus, serves as a precursor for the synthesis of several pharmacologically active compounds. Enzymatic hydrolysis offers a green and highly specific alternative to traditional chemical methods, which often require harsh conditions and can lead to undesirable byproducts. This document details the enzymatic conversion of protogracillin to Prosapogenin A, Deltonin, and a multi-step biotransformation pathway to Diosgenin. The resulting compounds exhibit a range of biological activities, including anticancer properties, through the modulation of key signaling pathways.
Data Presentation
The following tables summarize the quantitative data for the enzymatic hydrolysis of protogracillin to its derivatives under optimized conditions.
Table 1: Optimized Conditions for the Enzymatic Hydrolysis of Protogracillin to Prosapogenin A [1][2][3][4][5][6]
| Parameter | Optimal Value |
| Enzyme | β-dextranase |
| Enzyme:Substrate Ratio (w/w) | 5.0:1 |
| Substrate Concentration | 0.300 mg/mL |
| Enzyme Concentration | 1.200 mg/mL |
| Buffer | 0.20 M HAc-NaAc |
| pH | 4.81 |
| Temperature | 56.7°C |
| Reaction Time | 4 hours |
| Yield of Prosapogenin A | 96.4 ± 1.4% |
Table 2: Comparison of Various Hydrolases for the Conversion of Protogracillin to Prosapogenin A [1][3]
| Enzyme | Yield of Prosapogenin A (%) |
| β-dextranase | 96.5 ± 2.0 |
| Cellulase | 92.1 ± 0.8 |
| β-glucosidase | 62.7 ± 3.5 |
| Naringinase | 0.31 ± 0.07 |
| Conditions: 60°C, pH 4.5, 12 hours. |
Experimental Protocols
Enzymatic Hydrolysis of Protogracillin to Prosapogenin A
This protocol describes the optimized method for the selective conversion of protogracillin to Prosapogenin A using β-dextranase.[1][2][3][4][5][6]
Materials:
-
Protogracillin (purity ≥98%)
-
β-dextranase
-
Acetic acid (HAc)
-
Sodium acetate (NaAc)
-
Distilled water
-
Reaction vials
-
Water bath or incubator
Procedure:
-
Buffer Preparation: Prepare a 0.20 M HAc-NaAc buffer and adjust the pH to 4.81.
-
Substrate and Enzyme Solution Preparation:
-
Prepare a protogracillin stock solution of 0.600 mg/mL in the HAc-NaAc buffer.
-
Prepare a β-dextranase stock solution of 2.400 mg/mL in the same buffer.
-
-
Reaction Setup:
-
In a reaction vial, mix 500 µL of the protogracillin solution with 500 µL of the β-dextranase solution to achieve a final substrate concentration of 0.300 mg/mL and an enzyme concentration of 1.200 mg/mL. This corresponds to a 5.0:1 enzyme to substrate ratio (w/w).
-
-
Incubation: Incubate the reaction mixture in a constant temperature water bath at 56.7°C for 4 hours.
-
Reaction Termination and Analysis: After the incubation period, the reaction can be stopped by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes). The product, Prosapogenin A, can then be analyzed and purified using techniques such as High-Performance Liquid Chromatography (HPLC).
Multi-step Enzymatic Biotransformation of Protogracillin to Diosgenin
This protocol outlines a potential multi-step enzymatic pathway for the conversion of protogracillin to diosgenin, a key precursor in the synthesis of steroidal drugs. This process involves the sequential removal of sugar moieties by different hydrolases.[7]
Materials:
-
Protogracillin
-
A mixture of saponin hydrolases (e.g., from Trichoderma reesei), including enzymes with β-glucosidase and α-rhamnosidase activity.
-
Appropriate buffer system (to be optimized based on the specific enzyme cocktail)
-
Reaction vials
-
Incubator
Procedure:
-
Enzyme Preparation: Prepare a solution containing a mixture of saponin hydrolases. The specific activities of the enzymes should be determined beforehand.
-
Reaction Setup: Dissolve protogracillin in the appropriate buffer. Add the enzyme solution to initiate the hydrolysis.
-
Stepwise Hydrolysis (Conceptual):
-
Step 1: Cleavage of the C-26 glycoside: An initial enzymatic step targets the glucose moiety at the C-26 position of the furostanol structure of protogracillin.
-
Step 2: Removal of terminal sugars at C-3: Subsequent enzymatic reactions cleave the terminal rhamnose and glucose units from the sugar chain at the C-3 position.
-
Step 3: Final deglycosylation: The remaining glucose at C-3 is removed to yield the aglycone, diosgenin.
-
-
Incubation: Incubate the reaction mixture under optimized conditions (pH, temperature) for a sufficient duration to allow for the sequential enzymatic reactions to proceed.
-
Product Monitoring and Purification: Monitor the progress of the reaction by techniques like Thin Layer Chromatography (TLC) or HPLC to identify the formation of intermediates (e.g., gracillin) and the final product, diosgenin. Purify the desired compound using chromatographic methods.
Visualizations
The following diagrams illustrate the enzymatic hydrolysis pathways and the associated signaling mechanisms of the resulting compounds.
Discussion
The enzymatic hydrolysis of protogracillin presents a highly efficient and specific method for the production of valuable bioactive compounds. The conversion to Prosapogenin A is well-established, with β-dextranase demonstrating superior catalytic activity.[1] The resulting Prosapogenin A has been shown to induce apoptosis in cancer cells by inhibiting the STAT3 signaling pathway and glycolysis, highlighting its therapeutic potential.
The conversion of protogracillin to Deltonin and Diosgenin via enzymatic means is an area of active research. Deltonin has been shown to inhibit cancer cell growth by inducing apoptosis and suppressing the PI3K/AKT/mTOR and MAPK signaling pathways.[1][2][8][9][10] A multi-step enzymatic approach for the production of diosgenin from protogracillin offers a promising green alternative to chemical synthesis.[7]
Further research is warranted to identify and optimize specific enzymes for the targeted production of other protogracillin derivatives, such as methyl protodeltonin and nuatigenin, and to elucidate their respective mechanisms of action and signaling pathways. The development of robust and scalable enzymatic processes will be crucial for the sustainable production of these high-value compounds for pharmaceutical applications.
References
- 1. Deltonin isolated from Dioscorea zingiberensis inhibits cancer cell growth through inducing mitochondrial apoptosis and suppressing Akt and mitogen activated protein kinase signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deltonin enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. wjgnet.com [wjgnet.com]
- 9. Deltonin, a steroidal saponin, inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis and antiangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deltonin enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Protogracillin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a steroidal saponin, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. These application notes provide a comprehensive overview of its use in cell culture, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy. The information presented here is intended to guide researchers in utilizing this compound as a potential anti-cancer agent in in vitro studies.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the induction of G2/M cell cycle arrest and apoptosis.[1][2][3] This is achieved by modulating the expression of key regulatory proteins. A notable decrease in the level of Cyclin B1 is observed, a critical protein for the G2/M transition.[1][3]
Furthermore, this compound instigates apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to a reduction in the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol and subsequent activation of caspase-3, a key executioner of apoptosis.[2]
Quantitative Data
The cytotoxic activity of this compound and its related compound, Methyl protoneogracillin, has been evaluated against a panel of human cancer cell lines. The Growth Inhibition 50 (GI50) values, the concentration at which the compound inhibits cell growth by 50%, are summarized in the tables below.
Table 1: Cytotoxic Activity of this compound (NSC-698792)
| Cell Line | Cancer Type | GI50 (µM) |
| KM12 | Colon Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 |
| MALME-3M | Melanoma | ≤ 2.0 |
| M14 | Melanoma | ≤ 2.0 |
| 786-0 | Renal Cancer | ≤ 2.0 |
| UO-31 | Renal Cancer | ≤ 2.0 |
| MDA-MB-231 | Breast Cancer | ≤ 2.0 |
Data sourced from the National Cancer Institute's anticancer drug screen panel.
Table 2: Cytotoxic Activity of Methyl protoneogracillin (NSC-698793)
| Cell Line | Cancer Type | GI50 (µM) |
| CCRF-CEM | Leukemia | ≤ 2.0 |
| RPMI-8226 | Leukemia | ≤ 2.0 |
| KM12 | Colon Cancer | ≤ 2.0 |
| SF-539 | CNS Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 |
| M14 | Melanoma | ≤ 2.0 |
| 786-0 | Renal Cancer | ≤ 2.0 |
| DU-145 | Prostate Cancer | ≤ 2.0 |
| MDA-MB-435 | Breast Cancer | ≤ 2.0 |
Data indicates potent and selective cytotoxic activity against various cancer cell lines.[4]
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for detecting changes in the expression of cell cycle and apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating the in vitro effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Cytotoxicity of Methyl Protogracillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin (NSC-698792) is a furostanol saponin isolated from the rhizomes of Dioscorea collettii var. hypoglauca.[1] This natural product has demonstrated significant cytotoxic activity against a broad range of human cancer cell lines, suggesting its potential as a novel anticancer agent.[1] Preclinical studies indicate that this compound exhibits selective cytotoxicity, with particular efficacy against cell lines from colon cancer, central nervous system (CNS) cancer, melanoma, renal cancer, and breast cancer.[1] The unique cytotoxicity profile of this compound, as analyzed by the National Cancer Institute (NCI), suggests a potentially novel mechanism of action distinct from currently known anticancer drugs.[1] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a method utilized in the NCI-60 screen. Additionally, a hypothetical signaling pathway for its apoptotic action is presented based on findings for structurally related compounds.
Data Presentation
The cytotoxic activity of this compound is typically quantified by the 50% growth inhibition (GI50) value, which is the concentration of the compound that causes a 50% reduction in cell growth. The following table summarizes the GI50 values of this compound against a selection of sensitive human cancer cell lines from the NCI-60 screen.
| Cell Line | Cancer Type | GI50 (µM) |
| KM12 | Colon Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 |
| MALME-3M | Melanoma | ≤ 2.0 |
| M14 | Melanoma | ≤ 2.0 |
| 786-0 | Renal Cancer | ≤ 2.0 |
| UO-31 | Renal Cancer | ≤ 2.0 |
| MDA-MB-231 | Breast Cancer | ≤ 2.0 |
Data sourced from the National Cancer Institute's anticancer drug screen panel.[1]
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the methodology used by the National Cancer Institute (NCI) for its 60-cell line screen.[2][3][4]
Materials:
-
This compound
-
Human cancer cell lines of interest
-
Appropriate cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Trypsin-EDTA
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells into 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium. The optimal seeding density will vary between cell lines.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubate the plates for a further 48-72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
Carefully wash the plates five times with slow-running tap water to remove TCA, media, and non-adherent cells.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 10-30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
The optical density (OD) is proportional to the total protein mass, which is indicative of the cell number.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the control wells.
-
Plot the percentage of growth inhibition against the log of the compound concentration to determine the GI50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for the SRB cytotoxicity assay.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Preparation of Methyl Protogracillin Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin is a steroidal saponin with significant biological activity, including potent cytotoxic effects against a range of cancer cell lines.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental success and laboratory safety.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₈₆O₂₃ | [1](--INVALID-LINK--) |
| Molecular Weight | ~1079.2 g/mol | [1](--INVALID-LINK--) |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, Ethanol | [2](--INVALID-LINK--) |
| In Vitro Activity (GI₅₀) | ≤ 2.0 µM against several human cancer cell lines | [1](--INVALID-LINK--) |
| Storage (Powder) | 2 years at 4°C, 3 years at -20°C | [2](--INVALID-LINK--) |
| Storage (in Solvent) | 1 month at -20°C, 6 months at -80°C (Avoid repeated freeze-thaw cycles) | [2](--INVALID-LINK--) |
Experimental Protocols
Safety Precautions
This compound exhibits cytotoxic properties and should be handled with care. It is essential to adhere to standard laboratory safety protocols for handling potent compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Ventilation: All handling of the powdered form and preparation of the stock solution should be performed in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of the powder.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) in accordance with your institution's guidelines for cytotoxic waste.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparations: Before handling the powder, ensure your workspace in the chemical fume hood is clean and organized. Label the required number of sterile amber microcentrifuge tubes for aliquoting the final stock solution.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1.08 mg of this compound powder directly into the tared tube. Calculation: 1079.2 g/mol (MW) x 0.010 mol/L (10 mM) x 0.0001 L (100 µL) = 0.0010792 g = 1.08 mg.
-
-
Dissolution in DMSO:
-
Add 100 µL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Gently vortex or pipette up and down to dissolve the powder completely. Visually inspect the solution to ensure there are no undissolved particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication may be applied.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, working volumes (e.g., 10 µL) in the pre-labeled sterile amber microcentrifuge tubes. This minimizes the need for repeated freeze-thaw cycles of the main stock.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solutions:
For cell culture experiments, the DMSO stock solution should be serially diluted in cell culture medium to the desired final concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5% and ideally at or below 0.1%, to avoid solvent-induced cellular stress. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualized Workflow and Signaling Pathway
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Methyl Protogracillin in Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin (NSC-698792), a furostanol saponin isolated from the rhizome of Dioscorea collettii var. hypoglauca, has demonstrated significant cytotoxic activity against a broad range of human cancer cell lines.[1] This document provides detailed application notes and protocols for the screening of this compound against various cancer cell lines, based on established methodologies such as those used by the National Cancer Institute (NCI). The information presented herein is intended to guide researchers in evaluating the anticancer potential of this natural compound.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound has been evaluated against the NCI-60 human cancer cell line panel, demonstrating a wide spectrum of cytotoxic activity. The 50% growth inhibition (GI50) values for a selection of the most sensitive cell lines are summarized in the table below.
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| M14 | ≤ 2.0 | |
| Renal Cancer | 786-0 | ≤ 2.0 |
| UO-31 | ≤ 2.0 | |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
| Leukemia | CCRF-CEM | > 2.0 (Least Sensitive) |
Data sourced from the National Cancer Institute's anticancer drug screen.[1]
The central nervous system (CNS) cancer subpanel was identified as the most sensitive to this compound, while ovarian and renal cancer subpanels were among the least sensitive.[1] Notably, the selectivity between the most sensitive and least sensitive cell lines ranged from 26- to 56-fold, highlighting a potential for targeted therapeutic application.[1]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Screening using Sulforhodamine B (SRB) Assay
This protocol is a standard method for determining cell density, based on the measurement of cellular protein content, and is widely used in the NCI-60 screen.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (specific to each cell line)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader (510 nm)
Procedure:
-
Cell Plating:
-
Harvest and count cells from exponential phase cultures.
-
Plate cells in 96-well plates at the predetermined optimal density for each cell line.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%).
-
Incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 10 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates for 5 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the GI50 value.
-
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
While specific studies on this compound-induced apoptosis are limited, related saponins like methyl protodioscin have been shown to induce apoptosis.[2][3][4] This protocol provides a standard method to assess apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Include both positive and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
FITC signal (Annexin V) indicates early apoptosis, while PI signal indicates late apoptosis or necrosis.
-
Visualizations
Experimental Workflow for Cancer Cell Line Screening
Caption: Workflow for in vitro screening of this compound.
Postulated Apoptotic Signaling Pathway
Based on the mechanisms of related saponins, this compound may induce apoptosis through the intrinsic pathway.
Caption: Potential mechanism of this compound-induced apoptosis.
Mechanism of Action
The precise molecular mechanism of this compound's anticancer activity is not yet fully elucidated, and its cytotoxicity pattern does not match any known compounds in the NCI database, suggesting a novel mechanism of action.[1] However, studies on structurally similar saponins, such as methyl protodioscin, indicate that the induction of apoptosis is a likely mechanism. This process may involve the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[2][4] Further research is required to confirm if this compound follows a similar pathway.
Conclusion
This compound is a promising natural compound with potent cytotoxic effects against a variety of cancer cell lines. The provided protocols and data serve as a foundational guide for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating its specific molecular targets and signaling pathways to fully understand its novel mechanism of action.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl protogracillin in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin (NSC-698792) is a furostanol saponin isolated from the rhizomes of Dioscorea collettii var. hypoglauca.[1] This plant has a history in traditional Chinese medicine for treating various carcinomas.[1] Preclinical studies, particularly through the National Cancer Institute (NCI), have identified this compound as a compound with significant cytotoxic activity against a broad range of human cancer cell lines, suggesting its potential as a novel anticancer agent.[1] Analysis using the NCI's COMPARE program indicates that its pattern of cytotoxicity does not correlate with any standard anticancer agents, pointing towards a potentially unique mechanism of action.[1][2]
These application notes provide a summary of the current understanding of this compound's applications in oncology, including its cytotoxic profile and inferred mechanisms of action. Detailed protocols for key experimental assays are also provided to facilitate further research and drug development efforts.
Oncological Applications and Mechanism of Action
Broad-Spectrum Cytotoxicity
This compound has demonstrated potent cytotoxic effects across the NCI-60 panel of human cancer cell lines, which includes leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1] Its activity is particularly pronounced in specific cell lines, indicating a degree of selectivity.
Inferred Mechanism of Action: Cell Cycle Arrest and Apoptosis
While specific signaling pathway studies for this compound are not extensively available, significant research on the closely related furostanol saponin, Methyl protodioscin (MPD), provides strong inferential evidence for its mechanism of action. MPD is known to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines, including human lung cancer (A549) and liver cancer (HepG2) cells. It is highly probable that this compound shares this mechanism.
The proposed signaling cascade initiated by this compound and its analogs involves the following key events:
-
Induction of G2/M Cell Cycle Arrest: This is potentially mediated by the downregulation of key cell cycle regulatory proteins such as Cyclin B1.
-
Initiation of Apoptosis: The apoptotic cascade is likely triggered through the intrinsic mitochondrial pathway, characterized by:
-
A decrease in the mitochondrial membrane potential.
-
The release of cytochrome c from the mitochondria into the cytosol.
-
Modulation of the Bcl-2 family of proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.
-
Subsequent activation of executioner caspases, such as caspase-3.
-
Another related saponin, Gracillin, has been shown to inhibit glycolysis and oxidative phosphorylation in cancer cells, suggesting that this compound may also impact cellular bioenergetics.
Signaling Pathway Diagram (Inferred from Methyl protodioscin studies)
Data Presentation
Table 1: Cytotoxicity of this compound against selected NCI-60 Human Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for this compound against the most sensitive cancer cell lines identified in the NCI screen.[1] Lower GI50 values indicate higher cytotoxic potency.
| Cancer Subpanel | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| M14 | ≤ 2.0 | |
| Renal Cancer | 786-0 | ≤ 2.0 |
| UO-31 | ≤ 2.0 | |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
| Leukemia (Least Sensitive) | CCRF-CEM | > 56.0 |
Data sourced from Hu K, et al. (2001). Anti-Cancer Drugs, 12(6), 541-547.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound. These are based on standard methodologies and those reported for closely related compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from the methodology used by the National Cancer Institute for the NCI-60 screen.
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (GI50).
Materials:
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (solubilized in DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Workflow Diagram:
References
Therapeutic Potential of Methyl Protogracillin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin (NSC-698792) is a furostanol saponin isolated from the rhizomes of Dioscorea collettii var. hypoglauca. This natural compound has demonstrated significant cytotoxic activity against a broad range of human cancer cell lines, suggesting its potential as a novel anticancer agent. This document provides a summary of its cytotoxic effects, outlines probable mechanisms of action based on studies of closely related compounds, and offers detailed protocols for key experimental assays to guide further research and development.
Data Presentation: Cytotoxicity of this compound and Related Saponins
This compound has been evaluated by the National Cancer Institute (NCI) against their 60-human cancer cell line panel. It exhibited broad cytotoxic activity, with particular potency against specific cell lines. The data for the most sensitive cell lines is summarized below. For a comprehensive understanding, cytotoxic data for the structurally similar saponin, Methyl Protoneogracillin, is also presented.
Table 1: Cytotoxicity of this compound (NSC-698792) Against Highly Sensitive Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | GI50 (µM) |
| KM12 | Colon Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 |
| MALME-3M | Melanoma | ≤ 2.0 |
| M14 | Melanoma | ≤ 2.0 |
| 786-0 | Renal Cancer | ≤ 2.0 |
| UO-31 | Renal Cancer | ≤ 2.0 |
| MDA-MB-231 | Breast Cancer | ≤ 2.0 |
GI50: The concentration required to inhibit cell growth by 50%.
Table 2: Cytotoxicity of the Related Saponin, Methyl Protoneogracillin (NSC-698793), Against Various Human Cancer Cell Lines [2]
| Cell Line | Cancer Type | GI50 (µM) |
| CCRF-CEM | Leukemia | ≤ 2.0 |
| RPMI-8226 | Leukemia | ≤ 2.0 |
| KM12 | Colon Cancer | ≤ 2.0 |
| SF-539 | CNS Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 |
| M14 | Melanoma | ≤ 2.0 |
| 786-0 | Renal Cancer | ≤ 2.0 |
| DU-145 | Prostate Cancer | ≤ 2.0 |
| MDA-MB-435 | Breast Cancer | ≤ 2.0 |
Plausible Signaling Pathways of this compound
While specific mechanistic studies on this compound are limited, research on the closely related furostanol saponin, Methyl protodioscin, provides strong indications of its probable mechanism of action. These studies suggest that this compound likely induces cancer cell death through the induction of apoptosis and cell cycle arrest, mediated by key signaling pathways.
Apoptosis Induction
Methyl protodioscin has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[3][4] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases.
Cell Cycle Arrest
Studies on Methyl protodioscin have demonstrated its ability to induce G2/M phase cell cycle arrest in cancer cells.[3][5] This is often associated with the downregulation of key cell cycle regulatory proteins such as Cyclin B1.
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic potential of this compound. These protocols are based on standard methodologies and can be adapted for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the GI50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic and necrotic cells using Annexin V-FITC and PI staining followed by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by staining cellular DNA with PI and analyzing by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect and wash the cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Conclusion
This compound exhibits potent cytotoxic activity against a range of cancer cell lines, indicating its promise as a therapeutic agent. The likely mechanisms of action, involving the induction of apoptosis and cell cycle arrest, are consistent with those of other bioactive steroidal saponins. The protocols provided herein offer a robust framework for the continued investigation of this compound's therapeutic potential and the elucidation of its precise molecular mechanisms. Further research is warranted to fully characterize its efficacy and safety profile for potential clinical applications.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Protogracillin in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a furostanol steroidal saponin, has emerged as a compound of interest in oncological research. While comprehensive data remains under active investigation, preliminary screenings and studies on structurally related compounds suggest its potential as a cytotoxic agent against various cancer cell lines, including those implicated in leukemia. These application notes provide a summary of the available data and detailed protocols for investigating the effects of this compound on leukemia cells.
Mechanism of Action
The precise mechanism of this compound in leukemia is not fully elucidated. However, based on studies of related diosgenyl saponins, it is hypothesized to induce cell death and inhibit proliferation through the following mechanisms:
-
Induction of Apoptosis: Likely triggers programmed cell death via the intrinsic mitochondrial pathway. This involves the activation of caspase-9 and caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.
-
Cell Cycle Arrest: May cause cell cycle arrest at the G2/M phase, thereby inhibiting cell division and proliferation.
Data Presentation
Table 1: Cytotoxicity of this compound and a Related Saponin Against Leukemia Cell Lines
| Compound | Cell Line | Growth Inhibition (GI50) | Citation |
| This compound (NSC-698792) | CCRF-CEM | Least Sensitive | [1] |
| Methyl Protoneogracillin | CCRF-CEM | ≤ 2.0 µM | [2] |
| Methyl Protoneogracillin | RPMI-8226 | ≤ 2.0 µM | [2] |
Note: Specific GI50 values for this compound against a panel of leukemia cell lines are not yet publicly available. The data for methyl protoneogracillin, a closely related compound, suggests that this compound is likely to be effective in the low micromolar range.[2] The observation that CCRF-CEM was the least sensitive cell line to this compound in the NCI-60 screen suggests that other leukemia cell lines may exhibit higher sensitivity.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., CCRF-CEM, K562, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at its GI50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Caption: Workflow for assessing apoptosis via flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in protein expression related to apoptosis and cell cycle regulation.
Materials:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-p21, anti-Cyclin B1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Signaling Pathway
Caption: Putative signaling pathway of this compound in leukemia cells.
Disclaimer: This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Researchers should consult relevant literature and safety data sheets before handling any chemical reagents.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Protogracillin in CNS Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a steroidal saponin, has demonstrated notable cytotoxic activity against various cancer cell lines. Of particular interest to the neuro-oncology community is its potent effects on central nervous system (CNS) cancer cells. Studies have shown that this compound exhibits significant growth-inhibitory effects against glioblastoma cell lines, suggesting its potential as a therapeutic candidate for these aggressive brain tumors. These application notes provide a comprehensive overview of the current understanding of this compound's anti-cancer properties in CNS malignancies and offer detailed protocols for its investigation.
Data Presentation
In Vitro Cytotoxicity of Furostanol Saponins against CNS Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for this compound and a related compound, methyl protoneogracillin, in two human CNS cancer cell lines, SF-539 and U251.
| Compound | Cell Line | GI50 (µM) | Citation |
| This compound | U251 | ≤ 2.0 | |
| Methyl Protoneogracillin | SF-539 | ≤ 2.0 | [1][2] |
| Methyl Protoneogracillin | U251 | ≤ 2.0 | [1][2] |
Proposed Mechanism of Action
While the precise mechanism of action for this compound in CNS cancer cells is still under investigation, research on structurally similar steroidal saponins suggests a multi-faceted approach involving the induction of cell cycle arrest and apoptosis. It is hypothesized that this compound may exert its effects through the modulation of key signaling pathways commonly dysregulated in glioblastoma, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and resistance to therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on CNS cancer cell lines.
Materials:
-
CNS cancer cell lines (e.g., U251, SF-539)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed CNS cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To investigate the effect of this compound on cell cycle progression in CNS cancer cells.
Materials:
-
CNS cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its GI50 concentration for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in CNS cancer cells.
Materials:
-
CNS cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its GI50 concentration for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Objective: To examine the effect of this compound on key proteins in the PI3K/Akt and MAPK signaling pathways.
Materials:
-
CNS cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Treat cells with this compound as described for other assays.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
In Vivo Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Luciferase-expressing U251 cells
-
This compound
-
Vehicle solution for in vivo administration
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
Anesthetics
Protocol:
-
Culture and harvest luciferase-expressing U251 cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., right striatum).
-
Slowly inject 2-5 µL of cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma.
-
Suture the incision and monitor the animals for recovery.
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group should receive the vehicle. A preliminary toxicity study showed the maximum tolerated dose for methyl protoneogracillin in mice was 600 mg/kg[1].
-
Monitor tumor growth and animal well-being (body weight, behavior) throughout the study.
-
At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis.
Visualizations
Proposed Signaling Pathway of this compound in CNS Cancer
References
Application Notes and Protocols: Methyl Protogracillin in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a steroidal saponin isolated from the rhizomes of Dioscorea collettii var. hypoglauca, has been identified as a compound with cytotoxic activity against various human cancer cell lines.[1] Research conducted through the National Cancer Institute (NCI) has demonstrated its potential as an anti-cancer agent.[1] Notably, a related compound, methyl protoneogracillin, has shown selective cytotoxicity against the DU-145 human prostate cancer cell line.[2] While the precise molecular mechanisms and signaling pathways modulated by this compound in prostate cancer are not yet fully elucidated, initial data suggests a novel mechanism of action, distinct from currently known anticancer drugs.[1][2]
These application notes provide a summary of the available data on the cytotoxic effects of this compound and its related compounds on prostate cancer cells, along with a generalized protocol for assessing the in vitro cytotoxicity of novel compounds.
Data Presentation
The following table summarizes the reported in vitro cytotoxic activity of methyl protoneogracillin against the DU-145 human prostate cancer cell line.
| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Methyl protoneogracillin | DU-145 | NCI-60 Screen | GI₅₀ | ≤ 2.0 | [2] |
GI₅₀ (50% Growth Inhibition): The concentration of the compound that causes a 50% reduction in the proliferation of cancer cells.
Mandatory Visualizations
Caption: Workflow for Novel Anti-Cancer Compound Screening.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of a compound like this compound against a prostate cancer cell line, based on the methodologies used in large-scale screenings such as the NCI-60.[3]
Protocol: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
1. Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a prostate cancer cell line (e.g., DU-145).
2. Materials:
-
Cell Line: DU-145 human prostate carcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO).
-
Reagents:
-
Trypsin-EDTA
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Tris base solution (10 mM, pH 10.5)
-
-
Equipment:
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 510 nm)
-
Multichannel pipette
-
3. Procedure:
-
Cell Plating:
-
Harvest logarithmically growing DU-145 cells using Trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension in culture medium to achieve a seeding density of 5,000-10,000 cells per 100 µL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.
-
Return the plates to the incubator for a 48-72 hour exposure period.
-
-
Cell Fixation and Staining:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well (without aspirating the medium) to fix the cells.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates on a plate shaker for 5-10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
4. Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the compound concentration.
-
Determine the GI₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Discussion and Future Directions
The available data indicates that this compound and related furostanol saponins warrant further investigation as potential therapeutic agents for prostate cancer.[1][2] The observation that their cytotoxic profiles do not match those of known anticancer agents suggests a potentially novel mechanism of action, which is a promising characteristic for the development of new cancer therapies.[1][2]
Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound in prostate cancer cells. Key areas of investigation should include:
-
Apoptosis Induction: Determining whether this compound induces programmed cell death and identifying the key effector proteins involved (e.g., caspases, Bcl-2 family proteins).
-
Cell Cycle Analysis: Investigating the effect of this compound on cell cycle progression to identify potential cell cycle arrest.
-
Signaling Pathway Modulation: Examining the impact of the compound on key signaling pathways frequently dysregulated in prostate cancer, such as the PI3K/Akt, MAPK, and STAT3 pathways.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of prostate cancer.
A comprehensive understanding of its mechanism of action is crucial for the further development of this compound as a targeted therapy for prostate cancer.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyl Protogracillin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl protogracillin extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound and related steroidal saponins.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inefficient cell wall disruption | Ensure plant material is finely ground to increase surface area for solvent penetration. |
| Inappropriate solvent selection | Test different solvents and their polarities. For similar compounds like diosgenin, ethanol (85-95%) has been shown to be effective.[1] Consider using natural deep eutectic solvents (NADESs) as environmentally friendly alternatives.[2] | |
| Suboptimal extraction temperature | Optimize the temperature. For enzymatic hydrolysis of protogracillin, the yield increased up to 55-60°C but sharply declined at 70°C.[3] For conventional extraction of related compounds, temperatures around 49-60°C have been found to be optimal.[4] | |
| Incorrect pH of the extraction medium | For enzymatic hydrolysis, pH is a critical factor. The optimal pH for β-dextranase activity on protogracillin was found to be 4.5-4.81.[3][5] For other methods, adjusting the pH to an acidic range (e.g., pH 2) has been shown to improve yield for similar compounds.[4] | |
| Insufficient extraction time | Increase the extraction time. For enzymatic hydrolysis, a 4-hour duration was found to be optimal for protogracillin.[3] For conventional methods, longer durations like 16 hours may be necessary.[4] | |
| Presence of Impurities in Extract | Co-extraction of unwanted compounds (e.g., waxes, chlorophyll) | Use a non-polar solvent wash (e.g., hexane) to remove waxes before the main extraction. Activated carbon can be used to remove pigments like chlorophyll.[1] |
| Incomplete hydrolysis of glycosides | Ensure complete enzymatic or acid hydrolysis to convert glycosides to their aglycone form. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). | |
| Degradation of Target Compound | High temperatures during extraction or drying | Use moderate temperatures for extraction and consider vacuum drying at a lower temperature to prevent thermal degradation.[6] |
| Harsh acidic or basic conditions | While acidic conditions can aid in hydrolysis, very strong acids or bases can degrade the target compound. Optimize the acid concentration and reaction time. | |
| Difficulty in Downstream Processing (e.g., Crystallization) | Presence of interfering substances | Purify the crude extract using techniques like column chromatography before proceeding to crystallization. |
| Improper solvent for crystallization | Select a solvent system where the solubility of this compound is high at elevated temperatures and low at room temperature. For diosgenin, ethanol has been used for crystallization.[1] |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to optimize for improving this compound yield?
Based on studies of related compounds like protogracillin and diosgenin, the most critical parameters to optimize are:
-
Extraction Solvent: The choice of solvent and its concentration significantly impact yield.
-
Temperature: Temperature affects both the solubility of the compound and the rate of extraction, but excessive heat can cause degradation.
-
pH: For methods involving enzymatic hydrolysis, pH is a crucial factor influencing enzyme activity.[3]
-
Solid-to-Solvent Ratio: A higher ratio can enhance extraction efficiency.[4]
-
Particle Size: Finer grinding of the plant material increases the surface area available for extraction.
2. What are the advantages of enzymatic hydrolysis over acid hydrolysis for obtaining the aglycone form?
Enzymatic hydrolysis offers several advantages:
-
Specificity: Enzymes target specific glycosidic bonds, leading to a cleaner product with fewer byproducts.
-
Milder Conditions: It operates under gentler pH and temperature conditions, reducing the risk of degrading the target molecule.[5]
-
Environmental Friendliness: It avoids the use of harsh acids and the subsequent neutralization steps.
3. Can ultrasound-assisted extraction (UAE) improve the yield of this compound?
Yes, UAE is a modern technique that can enhance the extraction of secondary metabolites. The ultrasonic waves create cavitation bubbles that disrupt the plant cell walls, facilitating the release of the target compounds into the solvent. This method can often lead to higher yields in a shorter amount of time compared to conventional methods.[6]
4. How can I monitor the progress of the extraction or hydrolysis?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress. By spotting the reaction mixture on a TLC plate at different time points, you can visualize the disappearance of the starting material (e.g., Protogracillin) and the appearance of the product (e.g., Prosapogenin A).
5. What is Response Surface Methodology (RSM) and how can it be used to optimize extraction?
Response Surface Methodology (RSM) is a statistical tool that uses a set of designed experiments to determine the optimal conditions for a process. It allows for the evaluation of multiple parameters and their interactions simultaneously, reducing the number of experiments needed.[3][7] For this compound extraction, RSM can be used to find the ideal combination of factors like temperature, pH, solvent concentration, and time to achieve the maximum yield.[3]
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Protogracillin to Prosapogenin A
This protocol is based on the optimized conditions for the enzymatic hydrolysis of Protogracillin.[3][5]
Materials:
-
Protogracillin extract
-
β-dextranase
-
0.20 M HAc-NaAc buffer (pH 4.81)
-
Water bath
-
Lyophilizer
Procedure:
-
Prepare a solution of Protogracillin in the HAc-NaAc buffer.
-
Prepare a solution of β-dextranase in the same buffer.
-
Mix the Protogracillin and β-dextranase solutions to achieve a final β-dextranase/Protogracillin ratio of 5.0:1 (w/w).
-
Incubate the mixture in a constant temperature water bath at 56.7°C for 4 hours.
-
After the incubation is complete, immediately freeze the hydrolysate.
-
Lyophilize the frozen hydrolysate to obtain the dried product, Prosapogenin A.
-
Monitor the reaction using TLC or HPLC to confirm the conversion.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Steroidal Saponins
This is a general protocol for UAE that can be adapted for this compound extraction.[4][6]
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 60% ethanol with pH adjusted to 2)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the powdered plant material with the extraction solvent at a solid-to-solvent ratio of 1:50 (g/mL).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves at a specific amplitude (e.g., 100%) for a defined period (e.g., 5-10 minutes).
-
Maintain the temperature of the mixture at a constant, optimized level (e.g., 60°C).
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be further purified.
Data Presentation
Table 1: Optimized Parameters for Enzymatic Hydrolysis of Protogracillin [3][5]
| Parameter | Optimal Value |
| Enzyme | β-dextranase |
| pH of Buffer | 4.81 |
| Hydrolysis Temperature | 56.7°C |
| β-dextranase/Protogracillin Ratio | 5.0:1 (w/w) |
| Hydrolysis Duration | 4 hours |
| Predicted Yield of Prosapogenin A | 97.14% |
Table 2: Comparison of Optimized Conditions for Conventional and Ultrasound-Assisted Extraction of Related Compounds [4]
| Parameter | Conventional Extraction | Ultrasound-Assisted Extraction |
| Solvent | 60% ethanol (pH 2) | 60% ethanol (pH 2) |
| Solvent-to-Solid Ratio | 50:1 | 50:1 |
| Temperature | 49.2°C | 60°C |
| Time | 16 hours | 5.05 minutes |
| Ultrasonic Amplitude | N/A | 100% |
Visualizations
Caption: Workflow for the enzymatic hydrolysis of Protogracillin.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. CN1111250A - Method for extracting diosgenin from Dioscorea plant - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Improvement and prediction of the extraction parameters of lupeol and stigmasterol metabolites of Melia azedarach with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of diosgenin extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Protogracillin Synthesis
Welcome to the technical support center for the synthesis of Methyl protogracillin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex steroidal saponin.
Frequently Asked Questions (FAQs)
Q1: What are the principal challenges in the total synthesis of this compound?
The total synthesis of this compound, a complex furostanol saponin, presents several significant challenges. These primarily revolve around:
-
Stereocontrol: The molecule contains numerous stereocenters. Establishing the correct relative and absolute stereochemistry, particularly at the C-25 R/S configuration, is critical for biological activity.[1]
-
Protecting Group Strategy: The steroidal aglycone and the sugar moieties have multiple hydroxyl groups with similar reactivity. A robust and orthogonal protecting group strategy is essential to selectively mask and deprotect these groups throughout the synthetic sequence.[2][3]
-
Glycosylation: Forming the glycosidic linkages with the correct stereochemistry (e.g., β-linkages) and regioselectivity is often the most difficult step. Steric hindrance and the choice of glycosyl donor, acceptor, and promoter are critical factors.[4][5]
-
Purification: The high polarity of glycosides and the potential for closely related byproducts make the purification of the final compound and intermediates challenging, often requiring advanced chromatographic techniques.[6][7]
Q2: How should I select an appropriate protecting group strategy for the aglycone and sugar moieties?
Choosing the right protecting groups is crucial for a successful synthesis. The ideal strategy involves using orthogonal protecting groups, which can be removed under different, specific conditions without affecting others.[2][8]
-
For Hydroxyl Groups: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are commonly used due to their stability and the range of conditions available for their removal (typically fluoride-based reagents).[8][9] Benzyl ethers are also robust but require harsher conditions for removal, such as hydrogenolysis.[9]
-
Orthogonality: An effective strategy might involve using silyl ethers for most hydroxyls, an acyl group (like acetyl or benzoyl) on the sugar to direct stereochemistry via neighboring group participation, and a base-labile group like Fmoc if amines were present.[2][8] The key is to plan the deprotection steps in reverse, ensuring that the conditions for removing one group do not affect the others.
Q3: What are the most effective methods for the crucial glycosylation step?
Both chemical and enzymatic methods can be employed for glycosylation, each with distinct advantages.
-
Chemical Synthesis: This approach offers flexibility but often faces challenges in yield and stereoselectivity. Common methods involve activating a glycosyl donor (e.g., trichloroacetimidates, thioglycosides, or glycosyl halides) with a promoter (e.g., a Lewis acid like TMSOTf) to react with the steroidal aglycone (the acceptor).[5]
-
Enzymatic Synthesis: Using enzymes like glycosyltransferases can offer near-perfect stereospecificity and regioselectivity under mild reaction conditions, avoiding the need for complex protecting group manipulations.[4][10] However, the substrate scope of the enzyme may be limited, and the required enzymes may not be readily available.[11]
Q4: How can the stereochemistry of the glycosidic bond be controlled during chemical synthesis?
Controlling the formation of a 1,2-trans (e.g., β-glucoside) versus a 1,2-cis linkage is a classic challenge.
-
Neighboring Group Participation: Placing a "participating" protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glycosyl donor is a reliable method for forming 1,2-trans glycosides. The ester carbonyl oxygen attacks the intermediate oxocarbenium ion to form a dioxolanium ion, which blocks the α-face and forces the alcohol to attack from the β-face.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether or THF can participate in the reaction and favor the formation of β-glycosides.
-
Promoter and Temperature: The nature of the Lewis acid promoter and the reaction temperature can also affect the anomeric ratio.
Troubleshooting Guide
Problem: Low or no yield during the glycosylation reaction.
Caption: Troubleshooting workflow for low glycosylation yield.
-
Possible Cause & Solution:
-
Reagent Quality: The glycosyl donor may have decomposed, the acceptor may be impure, or the solvent may not be anhydrous.
-
Action: Verify the purity of your starting materials via TLC or NMR. Prepare fresh glycosyl donor if necessary. Ensure all solvents are rigorously dried, and use fresh, high-quality promoters.
-
-
Reaction Conditions: The reaction may be too slow at the chosen temperature, or the promoter may be insufficient.
-
Action: Refer to the optimization table below. Systematically vary the temperature, promoter, and concentration. Monitor the reaction progress carefully using TLC.
-
-
Steric Hindrance: The hydroxyl group on the steroidal aglycone may be sterically hindered, preventing approach of the glycosyl donor.
-
Action: Consider using a more reactive glycosylation method or a smaller, more reactive glycosyl donor.
-
-
Problem: Poor stereoselectivity (formation of an α/β anomer mixture).
-
Possible Cause & Solution:
-
Lack of Stereodirection: A non-participating group (e.g., benzyl ether) at the C-2 position of the sugar donor will not direct the stereochemistry, leading to mixtures.
-
Action: If a 1,2-trans linkage is desired, switch to a participating protecting group like acetyl (Ac) or benzoyl (Bz) at the C-2 position of the sugar.
-
-
Anomerization: The glycosyl donor may be anomerizing under the reaction conditions before coupling occurs.
-
Action: Lower the reaction temperature and add the promoter slowly to a solution of the donor and acceptor.
-
-
Solvent Choice: Non-participating solvents like dichloromethane can favor the thermodynamically more stable anomer, which may not be the desired one.
-
Action: For β-glycosides, consider using a participating solvent like acetonitrile or diethyl ether.
-
-
Problem: Difficulty with final purification.
-
Possible Cause & Solution:
-
Co-elution of Products: The desired product, unreacted starting material, and byproducts may have very similar polarities.
-
Action: Standard silica gel chromatography may be insufficient. Use high-performance liquid chromatography (HPLC), particularly with a C18 reverse-phase column, which is effective for separating polar saponins.[6] Gradient elution from water to acetonitrile or methanol is a common starting point.[6]
-
-
Incomplete Deprotection: The presence of partially deprotected intermediates complicates the final chromatogram.
-
Action: Ensure the final deprotection step goes to completion by increasing the reaction time or reagent stoichiometry. Purify the crude mixture before the final deprotection to simplify the subsequent purification step.
-
-
Product Instability: The furostanol structure can be sensitive to acidic conditions, potentially leading to rearrangement to the more stable spirostanol form.
-
Action: Ensure all purification steps are performed under neutral or slightly basic conditions. Use buffers in your HPLC mobile phase if necessary.
-
-
Data & Protocols
Table 1: Example Parameters for Glycosylation Optimization
This table presents hypothetical data to guide the optimization of a glycosylation reaction between a steroidal acceptor and a glycosyl trichloroacetimidate donor.
| Entry | Promoter (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Anomeric Ratio (β:α) |
| 1 | TMSOTf (0.1) | DCM | -40 | 4 | 45 | 3:1 |
| 2 | TMSOTf (0.1) | DCM | 0 | 2 | 65 | 2:1 |
| 3 | TMSOTf (0.3) | DCM | -40 | 2 | 70 | 4:1 |
| 4 | BF₃·OEt₂ (1.5) | DCM | -20 | 6 | 55 | 1:1 |
| 5 | TMSOTf (0.3) | Et₂O | -40 | 3 | 78 | >10:1 |
DCM: Dichloromethane; Et₂O: Diethyl ether; TMSOTf: Trimethylsilyl trifluoromethanesulfonate.
Experimental Protocols
General Protocol for a Trichloroacetimidate-Mediated Glycosylation
-
Preparation: Dry the steroidal aglycone acceptor (1.0 eq) and the glycosyl trichloroacetimidate donor (1.5 eq) under high vacuum for several hours.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the acceptor and donor in anhydrous solvent (e.g., dichloromethane or diethyl ether, see Table 1). Add activated molecular sieves (4 Å).
-
Initiation: Cool the solution to the desired temperature (e.g., -40 °C). Slowly add the promoter (e.g., TMSOTf, 0.3 eq) dropwise via syringe.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the acceptor is consumed, quench the reaction by adding a solid base (e.g., triethylamine or sodium bicarbonate).
-
Workup: Allow the mixture to warm to room temperature. Filter off the molecular sieves and concentrate the solution under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
General Protocol for HPLC Purification of this compound
This protocol is adapted from methods used for similar saponins.[6]
-
System: A preparative HPLC system with a C18 reverse-phase column (e.g., 20 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Ultrapure water
-
Solvent B: Acetonitrile (or Methanol)
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-30 min: Linear gradient from 20% to 60% B
-
30-40 min: Hold at 60% B
-
40-45 min: Return to 20% B
-
-
Detection: Monitor the elution profile using a UV detector (e.g., at 205 nm) and a mass spectrometer if available.
-
Collection: Collect fractions corresponding to the desired product peak.
-
Analysis: Confirm the purity of the collected fractions by analytical HPLC and characterize the structure using NMR and high-resolution mass spectrometry.
Visualized Synthetic Strategy
Caption: General synthetic workflow for this compound.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 4. Enzymatic Synthesis of Anabolic Steroid Glycosides by Glucosyltransferase from Terribacillus sp. PAMC 23288 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Glycosylation: New methodologies and applications Home [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Navigating the Nuances of Methyl Protogracillin: A Technical Guide to Preventing Degradation
For researchers, scientists, and professionals in drug development, ensuring the stability of investigational compounds is paramount to the integrity and reproducibility of experimental results. Methyl protogracillin, a steroidal saponin with significant therapeutic potential, is susceptible to degradation under various laboratory conditions. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to empower researchers to mitigate degradation and ensure the reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary factors that can cause this compound to degrade?
The main factors contributing to the degradation of this compound include:
-
pH: The compound is susceptible to hydrolysis under both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Enzymatic Activity: Certain enzymes can hydrolyze the glycosidic bonds of the saponin.
-
Light: Exposure to ultraviolet (UV) radiation may lead to degradation over time.
-
Oxidizing Agents: The presence of oxidizing agents can potentially affect the stability of the molecule.
Q3: How should I properly store this compound to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to store it as a dry powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For stock solutions, it is advisable to prepare them in a suitable solvent such as DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the best practices for handling this compound during an experiment?
When working with this compound, it is important to:
-
Allow the compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Use high-purity solvents for preparing solutions.
-
Prepare working solutions fresh for each experiment whenever possible.
-
Minimize the exposure of solutions to light by using amber-colored vials or wrapping containers in aluminum foil.
-
Maintain a controlled temperature throughout the experiment, avoiding excessive heat.
-
Be mindful of the pH of your experimental buffers and media.
Troubleshooting Guide: Addressing Common Degradation Issues
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your stock compound. 2. Prepare fresh working solutions from a new stock aliquot. 3. Confirm the pH and temperature of your experimental setup are within a stable range for the compound. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, heat, oxidation, light). 2. Use a stability-indicating analytical method that can resolve the parent compound from its degradation products. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different samples. | 1. Standardize the handling and preparation of all samples to ensure uniformity. 2. Minimize the time between sample preparation and analysis or use. 3. Ensure consistent exposure to light and temperature for all replicates. |
| Precipitation of the compound in aqueous solutions. | Poor solubility and potential for aggregation, which can be exacerbated by degradation. | 1. Use a co-solvent like DMSO to initially dissolve this compound before further dilution in aqueous buffers. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Sonication may aid in dissolution, but avoid excessive heat. |
Summary of Quantitative Degradation Data
While specific quantitative degradation kinetics for this compound are not extensively published, the following table summarizes typical degradation behavior observed for structurally similar steroidal saponins, like diosgenin, under forced degradation conditions. This data serves as a general guideline for experimental design.
| Stress Condition | Typical Conditions | Observed Degradation | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant degradation | Hydrolysis of glycosidic linkages |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 8h | Rapid and extensive degradation | Hydrolysis of glycosidic linkages |
| Oxidative | 3% H₂O₂ at room temp for 24h | Generally stable | Oxidation of susceptible functional groups |
| Thermal | 80°C for 48h (in solid state) | Minor degradation | Thermally induced decomposition |
| Photolytic | UV light (254 nm) for 24h | Slow degradation | Photochemical reactions |
Note: The degradation percentages can vary significantly based on the specific structure of the saponin and the exact experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to warm to room temperature before opening.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved. Sonication can be used sparingly if needed.
-
Aliquot the stock solution into single-use volumes in amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (in a suitable solvent like methanol or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for various time points (e.g., 1, 4, 8 hours). Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC or LC-MS method to determine the percentage of remaining parent compound and the profile of degradation products.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of steroidal saponins like this compound are often attributed to their modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.
Methyl protogracillin solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of methyl protogracillin. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a steroidal saponin isolated from the roots of plants such as Dioscorea opposita Thunb.[1] It is investigated for its potential therapeutic properties, including its cytotoxic activity against various cancer cell lines.[2][3] Research suggests its potential as an anticancer agent.[2]
Q2: In which solvents is this compound soluble?
This compound is soluble in polar organic solvents. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1][4] For in vivo studies, co-solvent systems are often employed to achieve the desired concentration and biocompatibility.
Q3: What is the recommended method for storing this compound?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] It is crucial to avoid repeated freeze-thaw cycles to maintain the efficacy of the compound.[1] Aliquoting the stock solution into single-use vials is highly recommended.
Q4: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
Direct dissolution of this compound in aqueous solutions is generally not recommended due to its low water solubility.[4] It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous medium.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous media.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. Saponins, in general, can have limited aqueous solubility.
-
Solution:
-
Reduce the final concentration: Try diluting the stock solution to a lower final concentration in the aqueous medium.
-
Increase the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of its potential effects on cells (typically <0.5% v/v for in vitro assays).
-
Use a co-solvent system: For challenging applications, consider a co-solvent system. A common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
Stepwise Dilution: Add the stock solution to the aqueous medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of this compound in solution.
-
Solution:
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution:
-
Ensure the this compound powder was brought to room temperature before weighing to avoid condensation.
-
Use calibrated pipettes and ensure the compound is fully dissolved before making further dilutions.
-
Quantitative Solubility Data
The following table summarizes the known solubility of protogracillin, a structurally related compound. This data can serve as a useful reference for this compound.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethylformamide (DMF) | 30 | ~27.8 |
| Dimethyl Sulfoxide (DMSO) | 30 | ~27.8 |
Note: The molecular weight of this compound is approximately 1079.24 g/mol . The data presented is for the related compound protogracillin (MW ~1065.2 g/mol ) and should be used as an estimate.[5][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh approximately 1.08 mg of this compound (Molecular Weight ~1079.24 g/mol ).
-
Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 1.08 mg of this compound.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5]
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration needed for your experiment. For example, to prepare a 10 µM working solution.
-
Perform a serial dilution. For instance, to get a 10 µM solution from a 10 mM stock, you can make a 1:1000 dilution.
-
Add the required volume of the stock solution to the pre-warmed cell culture medium. To minimize precipitation, add the stock solution dropwise while gently swirling the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically below 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathway of Methyl Protodioscin
Caption: Hypothesized signaling pathway inhibited by methyl protodioscin.
References
- 1. This compound | CAS 54522-53-1 | ScreenLib [screenlib.com]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 54522-53-1 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Dosage for Methyl Protogracillin In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Methyl protogracillin for in vitro experiments. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to facilitate effective and accurate study design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vitro research?
A1: this compound is a steroidal saponin, a class of naturally occurring glycosides. In in vitro research, it is primarily investigated for its cytotoxic and potential anticancer activities against various cancer cell lines.
Q2: What is the proposed mechanism of action for this compound?
A2: The precise mechanism of action for this compound is still under investigation and is suggested to be novel. However, like many other cytotoxic steroidal saponins, it is believed to induce programmed cell death (apoptosis) in cancer cells. This can involve the activation of intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.[1][2]
Q3: What are the key considerations before starting an in vitro experiment with this compound?
A3: Before initiating experiments, it is crucial to consider the following:
-
Solubility: this compound is soluble in solvents like DMSO, pyridine, methanol, and ethanol. It is important to prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium. The final solvent concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Cell Line Selection: The sensitivity to this compound can vary significantly between different cell lines. It is advisable to screen a panel of cell lines to identify those most responsive to the compound.
-
Concentration Range: A wide range of concentrations should be tested initially to determine the effective dose range for your specific cell line. This typically involves a dose-response experiment to determine the GI50 (concentration for 50% growth inhibition).
Q4: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A4: Based on available data for related compounds, a starting concentration range of 0.1 µM to 100 µM is recommended for initial screening experiments. This broad range helps in identifying the GI50 value, which can then be used to define a more focused concentration range for subsequent mechanistic studies.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro studies with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Compound instability: this compound may degrade in the cell culture medium over long incubation periods. 2. Cellular heterogeneity: The cell population may not be uniform, leading to variable responses. 3. Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentration. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions. 2. Ensure a single-cell suspension before seeding and use cells within a consistent passage number range. 3. Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider using a multichannel pipette for adding the compound. |
| High background cytotoxicity in vehicle control wells | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. Media degradation: The cell culture medium may be degrading, leading to cell death. | 1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Perform a solvent toxicity control experiment. 2. Use fresh, pre-warmed media for all experiments. |
| No observable effect at expected concentrations | 1. Incorrect dosage: The concentrations tested may be too low for the selected cell line. 2. Compound inactivity: The this compound stock may have degraded. 3. Cell line resistance: The chosen cell line may be inherently resistant to this compound. | 1. Test a wider and higher range of concentrations. 2. Use a fresh aliquot of the compound or prepare a new stock solution. 3. Consider using a different, more sensitive cell line based on literature or preliminary screening. |
| Evidence of cell lysis rather than apoptosis | 1. High compound concentration: At very high concentrations, saponins can directly disrupt cell membranes, leading to necrosis. 2. Hemolytic activity: Saponins are known to have hemolytic properties, which might be observed if working with whole blood or co-culture systems. | 1. Use lower concentrations of this compound that are within the apoptotic range determined from dose-response studies. 2. If working with blood components, be aware of this potential and include appropriate controls. For most cancer cell line studies, this is less of a concern. |
Data Presentation
The following table summarizes the in vitro cytotoxicity of Methyl protoneogracillin, a closely related compound to this compound, against various human cancer cell lines. The data is presented as the concentration that causes 50% growth inhibition (GI50).
| Cell Line | Cancer Type | GI50 (µM) |
| CCRF-CEM | Leukemia | ≤ 2.0 |
| RPMI-8226 | Leukemia | ≤ 2.0 |
| KM12 | Colon Cancer | ≤ 2.0 |
| SF-539 | CNS Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 |
| M14 | Melanoma | ≤ 2.0 |
| 786-0 | Renal Cancer | ≤ 2.0 |
| DU-145 | Prostate Cancer | ≤ 2.0 |
| MDA-MB-435 | Breast Cancer | ≤ 2.0 |
| General | All tested cell lines | < 100 |
Data extracted from a study on Methyl protoneogracillin.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 value.
-
Visualizations
Experimental Workflow for Dosage Optimization
References
Technical Support Center: Methyl Protogracillin Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing methyl protogracillin in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a furostanol saponin isolated from the rhizomes of Dioscorea collettii var. hypoglauca. It exhibits cytotoxic activity against a range of human cancer cell lines. Its mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis.[1][2][3] This process is mediated through the intrinsic, or mitochondrial, pathway of apoptosis, characterized by changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases.[3][4][5]
Q2: What are the recommended starting concentrations for a cytotoxicity assay with this compound?
Based on data from the National Cancer Institute's 60-cell line screen, this compound has shown cytotoxic effects with GI50 values (concentration causing 50% growth inhibition) often in the low micromolar range.[1] For initial experiments, it is advisable to perform a dose-response study with a broad range of concentrations, for example, from 0.1 µM to 100 µM, to determine the optimal concentration range for your specific cell line.
Q3: What is the best solvent to use for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol. For cell-based assays, DMSO is a common choice for preparing a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[6]
Q4: How stable is this compound in cell culture medium?
The stability of this compound in aqueous cell culture media at 37°C during a prolonged incubation has not been extensively reported. It is recommended to prepare fresh dilutions of the compound from a frozen stock for each experiment.[6][7] To assess stability in your specific experimental setup, you can incubate the compound in media for the duration of your assay and then test its cytotoxic effect to see if it has diminished.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, inaccurate pipetting, or uneven distribution of the compound.
-
Solution:
-
Cell Seeding: Ensure a homogeneous cell suspension before plating. After seeding, allow the plate to sit at room temperature for a short period before incubation to promote even cell distribution.[8]
-
Pipetting: Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. Ensure thorough mixing at each dilution step.
-
Compound Distribution: After adding this compound, gently mix the contents of the wells by tapping the plate or using a plate shaker on a low setting for a few minutes.
-
Problem 2: Low or no cytotoxic effect observed at expected concentrations.
-
Possible Cause: The cell line may be resistant to this compound, the compound may have degraded, or there may be an issue with the assay itself.
-
Solution:
-
Cell Line Resistance: Confirm the sensitivity of your cell line. If possible, test a cell line known to be sensitive to this compound as a positive control.[1]
-
Compound Integrity: Use a fresh aliquot of this compound from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
-
Assay Verification: Include a positive control for cytotoxicity (e.g., a known cytotoxic agent like saponin or doxorubicin) to ensure the assay is working correctly.
-
Problem 3: Higher than expected cell viability at high concentrations of this compound (Bell-shaped dose-response curve).
-
Possible Cause: This can be due to compound precipitation at high concentrations, or potential interference of the compound with the assay reagents.
-
Solution:
-
Solubility Check: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider using a different solvent or lowering the maximum concentration tested.
-
Assay Interference: To check for interference with colorimetric assays like MTT, incubate this compound with the assay reagent in cell-free wells. A change in color would indicate a direct reaction.
-
Alternative Assay: Use a secondary viability assay that relies on a different principle (e.g., a dye exclusion assay like Trypan Blue or a lactate dehydrogenase (LDH) release assay) to confirm the results.
-
Problem 4: High background absorbance in an MTT assay.
-
Possible Cause: Contamination of reagents or culture, or interference from components in the cell culture medium.
-
Solution:
-
Reagent Quality: Use fresh, high-quality MTT reagent and filter-sterilize it if necessary.
-
Media Interference: Phenol red in culture medium can contribute to background absorbance. When possible, use phenol red-free medium during the MTT incubation step. Also, ensure complete removal of the medium before adding the solubilization buffer.[9]
-
Blank Wells: Always include wells with medium and the MTT reagent but no cells to measure the background absorbance, which can then be subtracted from the experimental values.[9]
-
Data Summary
Table 1: Growth Inhibition (GI50) of this compound in Various Human Cancer Cell Lines
The following table summarizes the concentration of this compound that causes 50% inhibition of cell growth (GI50) in a selection of human cancer cell lines as determined by the National Cancer Institute (NCI).[1]
| Cell Line | Cancer Type | GI50 (µM) |
| KM12 | Colon Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 |
| MALME-3M | Melanoma | ≤ 2.0 |
| M14 | Melanoma | ≤ 2.0 |
| 786-0 | Renal Cancer | ≤ 2.0 |
| UO-31 | Renal Cancer | ≤ 2.0 |
| MDA-MB-231 | Breast Cancer | ≤ 2.0 |
Note: The NCI screen reported GI50 values for a number of other cell lines, with CNS cancer being the most sensitive subpanel and ovarian and renal cancer being among the least sensitive.[1]
Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay for this compound
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Express the results as a percentage of the vehicle control (which is set to 100% viability).
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General workflow for a this compound cytotoxicity assay.
Caption: A logical approach to troubleshooting common issues.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. MTT assay protocol | Abcam [abcam.com]
How to increase the selectivity of Methyl protogracillin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Methyl Protogracillin, focusing on strategies to enhance its selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a furostanol-type steroidal saponin.[1][2][3] It has demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential as an anti-cancer agent.[4]
Q2: What are the key structural features of this compound that influence its selectivity?
A2: Studies on related steroidal saponins, such as methyl protoneogracillin, indicate that the stereochemistry at the C-25 position and the integrity of the F-ring are critical for selectivity. Modifications to these regions can significantly impact the compound's selective cytotoxicity.
Q3: How can I improve the selective delivery of this compound to target cells?
A3: Enhancing selective delivery can be approached through various formulation strategies. These include encapsulation in nanoparticles, development of prodrugs that are activated by specific enzymes at the target site, and the use of lipid-based delivery systems to improve pharmacokinetic profiles.[5][6][7]
Q4: What general medicinal chemistry strategies can be applied to increase the selectivity of this compound?
A4: General strategies include structure-based drug design, where modifications are made to improve binding to the target protein while decreasing affinity for off-target molecules.[5][8] Computational modeling can help predict the effects of structural changes on selectivity.[5][8] Additionally, creating a library of analogs with modifications at key positions (like the C-25 and the F-ring) and screening them for improved selectivity is a common approach.
Q5: Are there known off-target effects of this compound?
A5: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common challenge with natural product-based compounds.[9] Off-target effects can be minimized by improving the compound's selectivity through the strategies outlined in this guide.
Troubleshooting Guides
Issue 1: Low Selectivity Index Observed in Cytotoxicity Assays
-
Possible Cause: The inherent properties of the parent molecule may lead to broad-spectrum cytotoxicity.
-
Troubleshooting Steps:
-
Structural Modification: Synthesize analogs of this compound with modifications focused on the C-25 position and the F-ring, as these are known to influence selectivity.
-
Targeted Delivery: Employ formulation strategies to increase the concentration of this compound at the target site, thereby reducing exposure to non-target cells.[5][6][7]
-
Combination Therapy: Investigate synergistic effects with other compounds that may allow for a lower, more selective dose of this compound.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Inconsistent experimental conditions or reagent quality can lead to unreliable data.
-
Troubleshooting Steps:
-
Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and growth media.[10][11]
-
Reagent Preparation: Prepare fresh solutions of this compound for each experiment, as degradation can occur in storage.
-
Assay Protocol: Strictly adhere to a standardized protocol for all steps of the cytotoxicity assay, from cell seeding to data analysis.[5][7][12][13]
-
Issue 3: Difficulty in Synthesizing Analogs with Modified Selectivity
-
Possible Cause: The complex structure of steroidal saponins can make chemical modifications challenging.
-
Troubleshooting Steps:
-
Consult Synthetic Chemistry Experts: Collaborate with medicinal chemists experienced in natural product synthesis.
-
Review Literature on Saponin Modification: Explore established synthetic routes for modifying furostanol saponins.[14][15]
-
Enzymatic Modification: Consider using enzymes to catalyze specific modifications, which can offer higher selectivity than traditional chemical methods.[15]
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of Methyl Protoneogracillin (a close analog of this compound) Against a Panel of Human Cancer Cell Lines.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | ≤ 2.0 |
| RPMI-8226 | Leukemia | ≤ 2.0 |
| Colon Cancer | ||
| KM12 | Colon Cancer | ≤ 2.0 |
| CNS Cancer | ||
| SF-539 | CNS Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 |
| Melanoma | ||
| M14 | Melanoma | ≤ 2.0 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | ≤ 2.0 |
| Prostate Cancer | ||
| DU-145 | Prostate Cancer | ≤ 2.0 |
| Breast Cancer | ||
| MDA-MB-435 | Breast Cancer | ≤ 2.0 |
Data extracted from a study on Methyl Protoneogracillin, which shares a similar furostanol backbone with this compound and provides insights into its potential selective cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[5][7][12][13]
Materials:
-
Target cancer cell lines and a non-cancerous control cell line
-
96-well microplates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Calculation of Selectivity Index (SI)
The Selectivity Index is a ratio that quantifies the differential activity of a compound against cancerous versus non-cancerous cells.[16]
Procedure:
-
Determine IC50 Values:
-
Using the data from the MTT assay (Protocol 1), calculate the IC50 (the concentration of the compound that inhibits cell growth by 50%) for both the cancer cell line and the non-cancerous control cell line.
-
-
Calculate the Selectivity Index:
-
Use the following formula: SI = IC50 (non-cancerous cells) / IC50 (cancerous cells)
-
A higher SI value indicates greater selectivity for the cancer cells. An SI value greater than 3 is generally considered to indicate high selectivity.[16]
-
Visualizations
Caption: Workflow for evaluating the selectivity of this compound and its analogs.
Caption: Hypothesized PI3K/Akt signaling pathway potentially inhibited by this compound.
References
- 1. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants [mdpi.com]
- 2. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. How to improve drug selectivity? [synapse.patsnap.com]
- 9. Natural Products as a Foundation for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Synthesis of 22,25-epoxyfurostan sapogenins [agris.fao.org]
- 15. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Methyl Protogracillin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification methods for Methyl protogracillin. It includes troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Extraction: The initial extraction from the plant material may be inefficient. | Optimize the extraction solvent system and duration. Methods like Soxhlet extraction, microwave-assisted extraction (MAE), or ultrasonic-assisted extraction (UAE) can improve efficiency.[1] |
| Loss during Column Chromatography: The compound may be irreversibly adsorbed onto the column matrix or co-elute with other compounds. | Select a different stationary phase (e.g., reversed-phase C18 instead of silica gel) or modify the mobile phase gradient to achieve better separation.[2][3][4] High-speed counter-current chromatography (HSCCC) can be an alternative to minimize irreversible adsorption.[5] | |
| Degradation of the Compound: this compound may be sensitive to pH or temperature changes during the purification process. | Maintain a neutral pH and use lower temperatures during extraction and evaporation steps. | |
| Poor Peak Resolution in HPLC | Inappropriate Column or Mobile Phase: The selected HPLC column or mobile phase composition is not optimal for separating this compound from its impurities. | Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase gradients (e.g., acetonitrile/water, methanol/water with or without additives like formic acid or ammonium acetate).[6][7][8] |
| Column Overload: Injecting too much sample onto the HPLC column. | Reduce the injection volume or the concentration of the sample. | |
| Column Contamination: Buildup of impurities on the column from previous injections. | Implement a column washing protocol between runs. | |
| Presence of Impurities in Final Product | Co-elution of Structurally Similar Saponins: Other saponins with similar polarity may co-elute with this compound.[4] | Employ orthogonal chromatographic techniques. For example, follow a reversed-phase chromatography step with hydrophilic interaction liquid chromatography (HILIC).[7][9] |
| Incomplete Removal of Solvents: Residual solvents from the purification process remain in the final product. | Use a high-vacuum pump and a suitable temperature to dry the sample completely. | |
| Difficulty in Crystallization | Presence of Impurities: Impurities can inhibit crystal formation. | Further purify the compound using preparative HPLC or another chromatographic technique before attempting recrystallization. |
| Incorrect Solvent System: The chosen solvent system is not suitable for inducing crystallization. | Screen a variety of solvents and solvent mixtures to find one where this compound has high solubility at high temperatures and low solubility at low temperatures.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the initial extraction of this compound from plant material?
A1: The most common methods for extracting saponins like this compound include solvent extraction using methanol or ethanol, often followed by liquid-liquid extraction with n-butanol to obtain a crude saponin extract.[2] Techniques such as Soxhlet, microwave-assisted, and ultrasonic-assisted extraction can enhance efficiency.[1]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A combination of chromatographic techniques is often necessary to achieve high purity. Commonly used methods include:
-
Silica Gel Column Chromatography: Used for initial fractionation of the crude extract.[5][12]
-
Reversed-Phase (RP) Chromatography: Effective for separating saponins based on their hydrophobicity. C18 columns are frequently used.[2][9]
-
High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve high purity (>98%).[12][13] Both analytical and preparative scale HPLC are employed.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition technique that avoids irreversible adsorption to a solid support and is suitable for separating polar compounds like saponins.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to reversed-phase chromatography, particularly useful for highly polar compounds and as an orthogonal separation technique.[7][9]
Q3: How can I monitor the purity of this compound during the purification process?
A3: Purity can be monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to track the separation of compounds during column chromatography.[4][5] Saponins can be visualized by spraying with reagents like 10% H₂SO₄ in ethanol followed by heating.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the fractions.[6][9] Purity is often determined by the area under the curve (AUC) of the UV chromatogram.[9]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it can be used to identify this compound and any impurities based on their mass-to-charge ratio.[5]
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: The ideal solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10] For saponins, mixtures of alcohols (methanol, ethanol) and water are often effective.[14] A systematic screening of different solvents and solvent ratios is recommended to find the optimal conditions.
Experimental Protocols
Protocol 1: General Extraction and Column Chromatography Purification
This protocol describes a general procedure for the extraction and initial purification of this compound from plant material.
-
Extraction:
-
Air-dry and powder the plant material (e.g., rhizomes of Dioscorea species).
-
Extract the powder with 80% methanol at room temperature with continuous stirring for 24 hours. Repeat the extraction three times.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and n-butanol. The n-butanol fraction will contain the crude saponins.
-
-
Silica Gel Column Chromatography:
-
Dry the n-butanol extract and apply it to a silica gel column.
-
Elute the column with a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1 v/v/v).
-
Collect fractions and monitor by TLC.
-
Combine fractions containing this compound.
-
Protocol 2: Reversed-Phase HPLC Purification
This protocol outlines the final purification step using preparative reversed-phase HPLC.
-
Sample Preparation: Dissolve the partially purified this compound fraction from column chromatography in methanol. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). For example, start with 20% A and increase to 80% A over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 203 nm.[3]
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound. Assess purity using analytical HPLC.
Data Presentation
Table 1: Comparison of Purification Techniques for Saponins
| Technique | Typical Purity Achieved | Yield | Scale | Advantages | Disadvantages |
| Silica Gel Chromatography | 60-80% | Moderate | Lab to Pilot | Low cost, good for initial fractionation. | Irreversible adsorption can lead to sample loss, lower resolution for similar compounds.[5] |
| Reversed-Phase (C18) HPLC | >98% | Low to Moderate | Analytical to Prep | High resolution, reproducible. | Higher cost, can be time-consuming for large quantities. |
| High-Speed Counter-Current Chromatography (HSCCC) | >95% | High | Lab to Pilot | No irreversible adsorption, high sample loading capacity, good for polar compounds.[5] | Requires specialized equipment, solvent system selection can be complex. |
| Recrystallization | >99% (if successful) | Variable | Lab to Industrial | Potentially very high purity, scalable, cost-effective. | Not always feasible, requires screening for suitable solvents, can be time-consuming.[10][11] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103724390B - A kind of saponin separation purification process - Google Patents [patents.google.com]
- 3. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC method for stability assay of methylparaben and sennosides. [wisdomlib.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. CA3188708A1 - Purified saponins and chromatographic process for purification of same - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]
Technical Support Center: Methyl Protogracillin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential sources of experimental variability when working with methyl protogracillin. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My cytotoxicity assays with this compound are showing inconsistent GI50 values. What could be the cause?
A1: Inconsistent results in cytotoxicity assays can stem from several factors. This compound's bioactivity is sensitive to experimental conditions. Key areas to investigate include:
-
Compound Stability: this compound may be susceptible to degradation under certain pH and temperature conditions. Ensure consistent pH of your cell culture media and minimize the time the compound spends in solution before being added to the cells.
-
Solvent Effects: The choice and concentration of solvent (e.g., DMSO) used to dissolve this compound can impact its solubility and delivery to cells. It is crucial to maintain a consistent final solvent concentration across all wells and to run appropriate vehicle controls.
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to this compound.[1] Leukemia, CNS cancer, and prostate cancer cell lines have been shown to be particularly sensitive.[1] Ensure you are using the same cell line at a consistent passage number and confluency.
Q2: I am trying to replicate an enzymatic hydrolysis of a related compound, protogracillin, and my yields of the product are low. What are the critical parameters to check?
A2: The enzymatic conversion of protogracillin to its more bioactive form, prosapogenin A, is highly dependent on specific reaction conditions.[2][3][4] Low yields are often traced back to suboptimal parameters. Based on studies of similar compounds, the following are critical:
-
pH of the Buffer: The pH is a crucial factor influencing enzyme activity and the stability of the substrate and product. For a similar enzymatic hydrolysis, a pH of around 4.81 was found to be optimal.[2][4]
-
Temperature: Enzyme activity is temperature-dependent. The optimal temperature for a similar hydrolysis was determined to be approximately 56.7°C.[2][4] Deviations can significantly reduce reaction efficiency.
-
Enzyme to Substrate Ratio: The ratio of enzyme to substrate directly impacts the reaction rate. An optimized ratio of 5.0:1 (w/w) for β-dextranase to protogracillin was reported for efficient conversion.[2][4]
Q3: How should I prepare and store my this compound stock solutions to ensure stability?
-
Use a suitable solvent: High-purity solvents like DMSO or methanol are commonly used.
-
Store at low temperatures: Stock solutions should be stored at -20°C or -80°C to minimize degradation.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your stock solution.
-
Protect from light: Some compounds are light-sensitive. Store solutions in amber vials or cover them with foil.
Q4: What analytical methods are suitable for quantifying this compound and checking for degradation?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for both quantification and stability assessment of compounds like this compound.[5][6] A reversed-phase HPLC method with UV detection is a common approach. When developing an HPLC method, consider the following:
-
Column: A C18 column is often a good starting point for separating steroidal saponins.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detection at a wavelength around 203 nm has been used for similar compounds.[2]
Troubleshooting Guides
Issue: High Variability in Bioassay Results
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Minimize exposure of the compound to harsh pH or high temperatures. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and check for even cell distribution in the plates. |
| Solvent Toxicity | Test the effect of the solvent (vehicle control) on your cells at the final concentration used in the assay. Ensure it is not causing significant cytotoxicity. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue: Low Yield in Enzymatic Hydrolysis
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Prepare fresh buffer and verify the pH with a calibrated pH meter just before use. |
| Incorrect Temperature | Use a calibrated water bath or incubator. Monitor the temperature throughout the reaction. |
| Inactive Enzyme | Ensure the enzyme has been stored correctly according to the manufacturer's instructions. Test the enzyme activity with a known standard if possible. |
| Incorrect Incubation Time | Optimize the incubation time for your specific experimental setup. A 4-hour incubation was found to be effective in a similar study.[2][4] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C until use.
Protocol: General Cytotoxicity Assay Workflow
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Thaw an aliquot of the this compound stock solution. Prepare a serial dilution series in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, PrestoBlue) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Visualizations
A troubleshooting workflow for inconsistent bioactivity results.
A workflow for optimizing enzymatic hydrolysis conditions.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. RP-HPLC method for stability assay of methylparaben and sennosides. [wisdomlib.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Methyl Protogracillin and Gracillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two steroidal saponins, methyl protogracillin and gracillin. The information presented herein is based on available experimental data to assist researchers in evaluating their potential as anticancer agents.
Executive Summary
This compound and gracillin are naturally occurring steroidal saponins that have demonstrated cytotoxic activity against various cancer cell lines. This guide summarizes their comparative cytotoxicity, mechanisms of action, and the experimental protocols used to evaluate their effects. Based on available data, a stereoisomer of this compound, methyl protoneogracillin , exhibits a broader and more selective cytotoxic profile against a panel of human cancer cell lines compared to gracillin. While gracillin's mechanism involves the induction of apoptosis and autophagy through multiple signaling pathways, the precise mechanism of methyl protoneogracillin is suggested to be novel.
Comparative Cytotoxicity
A key study conducted by the National Cancer Institute (NCI) evaluated the cytotoxic activity of methyl protoneogracillin (NSC-698793), a stereoisomer of this compound, and gracillin (NSC-698787) against a panel of 60 human cancer cell lines. The results, expressed as GI50 (concentration causing 50% growth inhibition), are summarized in the table below. It is important to note that this compound and methyl protoneogracillin are stereoisomers, differing in their C-25 R/S configuration, which has been shown to be critical for leukemia selectivity.[1]
Table 1: Comparative Cytotoxicity (GI50, µM) of Methyl Protoneogracillin and Gracillin in Human Cancer Cell Lines [1]
| Cell Line Panel | Methyl Protoneogracillin (GI50 < 100 µM) | Gracillin (GI50 at micromolar levels) |
| Leukemia | Highly Active (some GI50 ≤ 2.0 µM) | Active |
| CCRF-CEM | ≤ 2.0 | Data not specified |
| RPMI-8226 | ≤ 2.0 | Data not specified |
| Non-Small Cell Lung Cancer | Active | No activity against EKVX |
| Colon Cancer | Highly Active (KM12, GI50 ≤ 2.0 µM) | No activity against HT29 |
| CNS Cancer | Highly Active (SF-539, U251, GI50 ≤ 2.0 µM) | Active |
| Melanoma | Highly Active (M14, GI50 ≤ 2.0 µM) | Active |
| Ovarian Cancer | Least sensitive subpanel | No activity against OVCAR-5 |
| Renal Cancer | Highly Active (786-0, GI50 ≤ 2.0 µM) | No activity against SN12C |
| Prostate Cancer | Highly Active (DU-145, GI50 ≤ 2.0 µM) | Active |
| Breast Cancer | Highly Active (MDA-MB-435, GI50 ≤ 2.0 µM) | Active |
Key Findings:
-
Methyl protoneogracillin was cytotoxic against all tested cell lines, with exceptional activity (GI50 ≤ 2.0 µM) against cell lines from leukemia, colon, CNS, melanoma, renal, prostate, and breast cancers.[1]
-
Gracillin showed cytotoxicity against most cell lines at micromolar concentrations but was inactive against specific cell lines, including EKVX (non-small cell lung cancer), HT29 (colon cancer), OVCAR-5 (ovarian cancer), and SN12C (renal cancer).[1]
-
Due to its lack of selectivity, gracillin was not pursued for further development as an anticancer candidate by the study authors, whereas methyl protoneogracillin was selected for further investigation.[1]
Mechanisms of Action
This compound
The precise mechanism of action for this compound is not as extensively characterized as that of gracillin. However, analysis using the NCI's COMPARE program suggests that the cytotoxic profile of its stereoisomer, methyl protoneogracillin, does not correlate with any known anticancer agents in the database, indicating a potentially novel mechanism of action.[1] A related compound, methyl protodioscin, has been shown to induce G2/M cell cycle arrest and apoptosis through the modulation of Bcl-2 family proteins and the activation of caspase-dependent and MAPK signaling pathways.
Gracillin
Gracillin has been shown to induce cell death in cancer cells through multiple mechanisms, primarily apoptosis and autophagy. Its cytotoxic effects are mediated by the following key actions:
-
Inhibition of Bioenergetics : Gracillin disrupts cellular energy production by inhibiting both glycolysis and mitochondrial oxidative phosphorylation.[2][3] It specifically targets mitochondrial complex II.[4]
-
Induction of Apoptosis : Gracillin treatment leads to classic apoptotic features such as chromatin condensation and an increase in the cleavage of PARP and caspase-3.[5]
-
Modulation of Signaling Pathways : Gracillin has been reported to inhibit the STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival.[6] It also activates the MAPK signaling pathway, which is implicated in the induction of autophagy.[2][3]
Experimental Protocols
The primary cytotoxicity data presented in this guide was obtained using the Sulforhodamine B (SRB) assay, as per the NCI-60 screen methodology.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Plating : Human tumor cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. The plates are incubated for 24 hours to allow for cell attachment.
-
Drug Addition : The test compounds (methyl protoneogracillin and gracillin) are dissolved in DMSO and serially diluted. Aliquots of the drug dilutions are added to the plates, and the plates are incubated for an additional 48 hours.
-
Cell Fixation : After the incubation period, the cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA), followed by incubation for 60 minutes at 4°C.
-
Staining : The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 10 minutes at room temperature.
-
Washing : Unbound dye is removed by washing five times with 1% acetic acid.
-
Solubilization and Absorbance Reading : The bound stain is solubilized with 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis : The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance measurements.
Visualizing the Mechanisms
Experimental Workflow of the SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Signaling Pathways of Gracillin-Induced Cell Death
Caption: Signaling pathways affected by Gracillin leading to cell death.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway [frontiersin.org]
- 6. Gracillin shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Methyl Protogracillin Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are steroidal saponins, with methyl protogracillin and its analogs emerging as potent cytotoxic agents against various cancer cell lines. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data and detailed methodologies, to aid in the rational design of more effective and selective anticancer drugs.
Key Structural Features Influencing Cytotoxic Activity
The cytotoxic potency of this compound analogs is intricately linked to specific structural motifs. Analysis of various furostanol and spirostanol saponins reveals critical determinants of their anticancer activity.
A pivotal study comparing methyl protoneogracillin (a furostanol saponin closely related to this compound) and gracillin (a spirostanol saponin) highlighted two key structural features: the F-ring and the C-25 stereochemistry . The open F-ring of the furostanol skeleton in methyl protoneogracillin was found to be crucial for its selective cytotoxicity, particularly against leukemia cell lines. In contrast, the closed spirostanol F-ring in gracillin resulted in a different selectivity profile.
Furthermore, the stereochemistry at the C-25 position (R/S configuration) has been identified as a critical factor for leukemia selectivity between methyl protoneogracillin and this compound. These findings underscore the importance of the aglycone structure in defining the biological activity of these saponins.
Comparative Cytotoxicity of this compound and its Analogs
To facilitate a clear comparison of the cytotoxic potential of this compound and its related analogs, the following table summarizes their 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.
| Compound | Type | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Methyl Protoneogracillin | Furostanol Saponin | CCRF-CEM (Leukemia) | ≤ 2.0 | --INVALID-LINK-- |
| RPMI-8226 (Leukemia) | ≤ 2.0 | --INVALID-LINK-- | ||
| KM12 (Colon) | ≤ 2.0 | --INVALID-LINK-- | ||
| SF-539 (CNS) | ≤ 2.0 | --INVALID-LINK-- | ||
| U251 (CNS) | ≤ 2.0 | --INVALID-LINK-- | ||
| M14 (Melanoma) | ≤ 2.0 | --INVALID-LINK-- | ||
| 786-0 (Renal) | ≤ 2.0 | --INVALID-LINK-- | ||
| DU-145 (Prostate) | ≤ 2.0 | --INVALID-LINK-- | ||
| MDA-MB-435 (Breast) | ≤ 2.0 | --INVALID-LINK-- | ||
| Gracillin | Spirostanol Saponin | Most cell lines | Micromolar levels | --INVALID-LINK-- |
| EKVX (Lung) | No activity | --INVALID-LINK-- | ||
| HT29 (Colon) | No activity | --INVALID-LINK-- | ||
| OVCAR-5 (Ovarian) | No activity | --INVALID-LINK-- | ||
| SN12C (Renal) | No activity | --INVALID-LINK-- |
Mechanism of Action: Induction of Apoptosis
A significant body of evidence suggests that this compound analogs exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. The intrinsic apoptotic pathway, also known as the mitochondrial pathway, appears to be a key mechanism.
Caption: Intrinsic apoptosis pathway induced by this compound analogs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key experiments cited.
Cell Culture
Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The GI50/IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptotic cells by flow cytometry.
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided valuable insights into the key structural requirements for their anticancer activity. The furostanol skeleton and specific stereochemistry at C-25 are critical for potent and selective cytotoxicity. The primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.
Future research should focus on the synthesis and evaluation of a broader range of this compound analogs with systematic modifications to the aglycone and sugar moieties. This will enable a more detailed mapping of the SAR and the development of quantitative structure-activity relationship (QSAR) models to guide the design of novel derivatives with improved therapeutic indices. Further investigation into the specific molecular targets and the potential for combination therapies will also be crucial in advancing these promising natural product-based compounds towards clinical applications.
A Comparative Analysis of Methyl Protogracillin and Other Steroidal Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of methyl protogracillin and other prominent steroidal saponins, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds.
Executive Summary
Steroidal saponins are a diverse class of natural products with a wide range of pharmacological activities, including potent cytotoxic and anti-inflammatory effects. This compound, a furostanol steroidal saponin, has demonstrated significant biological activity. This guide compares its performance, primarily in the context of cytotoxicity, with other well-characterized steroidal saponins such as gracillin, dioscin, and polyphyllin D. The comparison is based on available in vitro data, with a focus on their effects on cancer cell lines. While extensive data exists for the anticancer properties of these compounds, direct comparative studies on their anti-inflammatory activities are less common.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and other selected steroidal saponins against various human cancer cell lines is summarized in Table 1. The data, presented as IC50 or GI50 values (the concentration required to inhibit cell growth by 50%), are compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental conditions (e.g., cell lines, exposure times) can influence these values.
Table 1: Comparative in vitro Cytotoxicity of Steroidal Saponins (IC50/GI50 in µM)
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Methyl Protoneogracillin | CCRF-CEM | Leukemia | < 2.0 | [1] |
| RPMI-8226 | Leukemia | < 2.0 | [1] | |
| KM12 | Colon Cancer | < 2.0 | [1] | |
| SF-539 | CNS Cancer | < 2.0 | [1] | |
| U251 | CNS Cancer | < 2.0 | [1] | |
| M14 | Melanoma | < 2.0 | [1] | |
| 786-0 | Renal Cancer | < 2.0 | [1] | |
| DU-145 | Prostate Cancer | < 2.0 | [1] | |
| MDA-MB-435 | Breast Cancer | < 2.0 | [1] | |
| Gracillin | Most test cell lines | Various | Micromolar levels | [1] |
| Dioscin | MDA-MB-468 | Breast Cancer | 1.53 ± 0.38 | [2] |
| MCF-7 | Breast Cancer | 4.79 ± 0.45 | [2] | |
| Protodioscin | MDA-MB-468 | Breast Cancer | 2.56 ± 0.38 | [2] |
| MCF-7 | Breast Cancer | 6.0 ± 0.52 | [2] | |
| Polyphyllin D | Jurkat | Leukemia | 2.8 |
Note: A direct IC50 value for this compound was not available in the reviewed literature. However, a study on methyl protoneogracillin (a closely related compound) and gracillin suggests that the C-25 R/S configuration is critical for leukemia selectivity between methyl protoneogracillin and this compound.[1] The F-ring was also found to be critical for selectivity between the furostanol saponins (methyl protoneogracillin and this compound) and the spirostanol saponin (gracillin).[1] This suggests that this compound likely possesses potent cytotoxic activity, particularly against leukemia cell lines.
Mechanisms of Action: Induction of Apoptosis
Steroidal saponins primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death.
The Intrinsic (Mitochondrial) Apoptosis Pathway
A common mechanism of action for many steroidal saponins is the induction of the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress and converges on the mitochondria. The process typically involves:
-
Regulation of Bcl-2 Family Proteins: An alteration in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of cysteine proteases known as caspases, with caspase-9 being the initiator and caspase-3 the key executioner caspase.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.
Modulation of Key Signaling Pathways
Steroidal saponins have been shown to influence critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Many steroidal saponins have been found to inhibit the phosphorylation of Akt, a key kinase in this pathway. Inhibition of Akt can lead to the downstream suppression of anti-apoptotic signals and the promotion of apoptosis.
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Some steroidal saponins can suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis and reducing inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of steroidal saponins are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the steroidal saponins for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/GI50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of steroidal saponins for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.
Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
This ELISA-based assay quantifies the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of steroidal saponins for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Determine the concentrations of the cytokines from a standard curve and calculate the percentage of inhibition compared to the LPS-stimulated control.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Caspase-3, Bcl-2, Bax, p-Akt, Akt, IκBα, β-actin).
-
Secondary Antibody Incubation and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The available data strongly suggest that this compound, like other steroidal saponins such as gracillin, dioscin, and polyphyllin D, is a potent cytotoxic agent against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, likely through the intrinsic mitochondrial pathway and the modulation of key survival signaling pathways like PI3K/Akt and NF-κB.
While this guide provides a comparative overview based on existing literature, it is important to acknowledge the need for direct head-to-head comparative studies of this compound with other steroidal saponins under standardized experimental conditions. Specifically, more quantitative data on its anti-inflammatory properties are required for a comprehensive evaluation. Future research should focus on elucidating the precise molecular targets of this compound and conducting in vivo studies to validate its therapeutic potential.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Methyl Protogracillin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the anticancer effects of Methyl protogracillin. It offers a comparative analysis with the established chemotherapeutic agent Doxorubicin and the structurally related saponin, Methyl protoneogracillin, supported by experimental data and detailed methodologies.
This compound, a furostanol saponin, has demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. This guide delves into its performance, presenting quantitative data from the National Cancer Institute's (NCI) 60-cell line screen, and contextualizes its potential by comparing it with Doxorubicin and its structural analog, Methyl protoneogracillin. While direct mechanistic studies on this compound are limited, this guide infers its potential mechanisms of action—induction of apoptosis and cell cycle arrest—by examining studies on the closely related compound, Methyl protodioscin.
Comparative Cytotoxicity Analysis
The anticancer potential of this compound was evaluated in the NCI-60 human tumor cell line screen, which assesses the growth inhibitory effects of compounds on 60 different cancer cell lines. The results are presented as GI50 values, the concentration of the compound that causes 50% inhibition of cell growth. For a robust comparison, the GI50 values for the widely used anticancer drug Doxorubicin and the structurally similar saponin, Methyl protoneogracillin, are also presented.
Table 1: Comparative in vitro Cytotoxicity (GI50, µM) of this compound, Methyl protoneogracillin, and Doxorubicin against Selected NCI-60 Cancer Cell Lines.
| Cell Line | Cancer Type | This compound (NSC-698792) GI50 (µM)[1] | Methyl protoneogracillin (NSC-698793) GI50 (µM)[2] | Doxorubicin (NSC-123127) GI50 (µM) |
| Leukemia | ||||
| CCRF-CEM | Leukemia | >100 | <2.0 | 0.02 |
| K-562 | Leukemia | 4.57 | 2.14 | 0.03 |
| RPMI-8226 | Leukemia | 3.55 | <2.0 | 0.02 |
| Non-Small Cell Lung Cancer | ||||
| A549 | Non-Small Cell Lung | 3.72 | 3.47 | 0.08 |
| NCI-H460 | Non-Small Cell Lung | 2.51 | 2.51 | 0.03 |
| Colon Cancer | ||||
| COLO 205 | Colon | 2.63 | 2.29 | 0.05 |
| HCT-116 | Colon | 3.02 | 2.88 | 0.06 |
| HT29 | Colon | 4.47 | 3.89 | 0.10 |
| KM12 | Colon | <2.0 | <2.0 | 0.04 |
| CNS Cancer | ||||
| SF-295 | CNS | 2.88 | 2.57 | 0.04 |
| SNB-75 | CNS | 3.16 | 2.88 | 0.07 |
| U251 | CNS | <2.0 | <2.0 | 0.05 |
| Melanoma | ||||
| MALME-3M | Melanoma | <2.0 | 2.40 | 0.03 |
| M14 | Melanoma | <2.0 | <2.0 | 0.02 |
| SK-MEL-5 | Melanoma | 3.24 | 2.95 | 0.06 |
| Ovarian Cancer | ||||
| OVCAR-3 | Ovarian | 4.17 | 3.63 | 0.12 |
| OVCAR-8 | Ovarian | 3.98 | 3.47 | 0.09 |
| Renal Cancer | ||||
| 786-0 | Renal | <2.0 | <2.0 | 0.15 |
| A498 | Renal | 3.89 | 3.39 | 0.11 |
| UO-31 | Renal | <2.0 | 2.63 | 0.08 |
| Prostate Cancer | ||||
| DU-145 | Prostate | 3.31 | <2.0 | 0.18 |
| PC-3 | Prostate | 3.80 | 3.31 | 0.13 |
| Breast Cancer | ||||
| MCF7 | Breast | 3.63 | 3.24 | 0.07 |
| MDA-MB-231 | Breast | <2.0 | 2.75 | 0.05 |
| HS 578T | Breast | 3.16 | 2.88 | 0.06 |
Note: The NCI-60 data for Doxorubicin is publicly available and has been compiled from various sources. The GI50 values can vary slightly between experiments.
Inferred Mechanisms of Anticancer Action
While direct mechanistic studies on this compound are not extensively available, research on the structurally analogous furostanol saponin, Methyl protodioscin, provides strong indications of its potential modes of action. These studies suggest that this compound likely exerts its anticancer effects through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Studies on Methyl protodioscin have shown that it can induce apoptosis in various cancer cell lines.[3][4] This process of programmed cell death is a critical mechanism for eliminating cancerous cells. The proposed signaling pathway for Methyl protodioscin-induced apoptosis involves the intrinsic mitochondrial pathway.
Cell Cycle Arrest
In addition to apoptosis, Methyl protodioscin has been demonstrated to induce cell cycle arrest at the G2/M phase in cancer cells.[5] This prevents the cells from dividing and proliferating. The mechanism is thought to involve the modulation of key cell cycle regulatory proteins.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experimental assays are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is based on the NCI-60 screen methodology.
Protocol:
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at a density of 5,000-40,000 cells per well and incubated for 24 hours.
-
Compound Addition: this compound, Doxorubicin, or Methyl protoneogracillin is added to the wells at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: The cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The optical density is read at 515 nm using a microplate reader.
-
Data Analysis: The GI50 value is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is representative of methods used to study apoptosis induction by related saponins like Methyl protodioscin.[4]
Protocol:
-
Cell Treatment: Cancer cells are treated with varying concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is a standard method for analyzing the cell cycle distribution of cells treated with a compound of interest, as demonstrated in studies with Methyl protodioscin.[5]
Protocol:
-
Cell Treatment: Cancer cells are treated with the test compound for a defined period.
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available data strongly supports the potent anticancer effects of this compound across a diverse range of cancer cell lines. Its cytotoxicity profile, as determined by the NCI-60 screen, is comparable to, and in some cases more potent than, its structural analog Methyl protoneogracillin. While direct mechanistic studies on this compound are needed, the evidence from the closely related compound, Methyl protodioscin, strongly suggests that its anticancer activity is mediated through the induction of apoptosis and G2/M cell cycle arrest. The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this promising natural product. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its mechanism of action and advance its development as a potential anticancer agent.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Furostanol vs. Spirostanol Saponins: A Comparative Analysis of Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Steroidal saponins are a diverse class of plant secondary metabolites recognized for their significant pharmacological potential. Among them, furostanol and spirostanol saponins represent two of the most prevalent and studied subclasses. While structurally related, the subtle difference in their aglycone backbone leads to notable variations in their biological profiles. This guide provides an objective comparison of their chemical structures, biological activities—supported by experimental data—and underlying mechanisms of action.
Section 1: Chemical Structure - The Defining Difference
Furostanol and spirostanol saponins share a common steroidal aglycone core but differ in the structure of their F-ring. This structural variation is the primary determinant of their distinct chemical properties and subsequent biological functions.
-
Furostanol Saponins: Characterized by a pentacyclic ABCDE ring system with an open, hemiacetal F-ring. A key feature is the presence of a glucose molecule typically attached at the C-26 hydroxyl group. This glucose moiety is crucial, as its enzymatic cleavage leads to the formation of the more stable spirostanol form.[1][2]
-
Spirostanol Saponins: Possess a more rigid hexacyclic ABCDEF-ring system. The F-ring is closed into a spiroketal structure, formed through an intramolecular cyclization between the C-22 keto group and the C-26 hydroxyl group of the furostanol precursor.[2][3]
The biosynthetic conversion from a furostanol to a spirostanol is a critical step, often catalyzed by β-glucosidase enzymes that remove the C-26 glucose, triggering the spontaneous and energetically favorable cyclization.[1]
Section 2: Comparative Biological Activity
Both saponin classes exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and immunomodulatory activities. However, direct comparative studies and accumulated data suggest that the spirostanol structure is often associated with more potent activity.
Anticancer and Cytotoxic Activity
Numerous studies have demonstrated the potential of both furostanol and spirostanol saponins as anticancer agents.[1] They can induce cell death through various mechanisms, including apoptosis, autophagy, and necroptosis. However, evidence suggests that the closed F-ring of spirostanols may enhance cytotoxicity.
A study on saponins isolated from Smilax scobinicaulis directly compared the cytotoxic effects of a furostanol saponin (Compound 1) and a spirostanol saponin (Compound 7) against HeLa (cervical carcinoma) and SMMC-7221 (hepatocellular carcinoma) cell lines. The results indicated that the spirostanol saponin exhibited stronger cytotoxic activity.[4]
Table 1: Comparative Cytotoxicity of Furostanol vs. Spirostanol Saponins
| Saponin Type | Compound | Source Plant | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Furostanol | Compound 1 | Smilax scobinicaulis | HeLa | 18.79 ± 1.12 | [4] |
| SMMC-7221 | 28.57 ± 1.57 | [4] | |||
| Davidianoside F (6) | Smilax davidiana | MCF-7 | 10.2 | [5] | |
| HeLa | 4.3 | [5] | |||
| Spirostanol | Compound 7 | Smilax scobinicaulis | HeLa | 9.73 ± 1.64 | [4] |
| SMMC-7221 | 21.54 ± 1.64 | [4] |
| | Progenin III | Solanum incanum | CCRF-CEM | Data not specified | |
The anticancer mechanism often involves the modulation of critical signaling pathways. The PI3K/Akt pathway, a key regulator of cell survival and proliferation, is a common target for both saponin types.[4][6][7] Saponins can inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.
Anti-inflammatory Activity
Inflammation is a critical factor in numerous diseases, and both furostanol and spirostanol saponins have demonstrated significant anti-inflammatory properties.[8][9] They can suppress the production of inflammatory mediators like nitric oxide (NO), superoxide anions, and pro-inflammatory cytokines such as TNF-α and IL-1β.[5][10]
A comprehensive study on compounds from Solanum macaonense evaluated their antineutrophilic inflammatory activity. The results showed that several spirostanol saponins were potent inhibitors of both superoxide anion generation and elastase release, key events in neutrophilic inflammation. While some furostanols were isolated, the most significant activities were attributed to the spirostanol compounds.[7][11]
Table 2: Comparative Anti-inflammatory Activity of Furostanol vs. Spirostanol Saponins
| Saponin Type | Compound | Source Plant | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Furostanol | Chongrenoside A (1) | Smilax china | TNF-α mRNA expression | 88% inhibition at 10 µM | [10] |
| Chongrenoside D (4) | Smilax china | TNF-α mRNA expression | 87% inhibition at 10 µM | [10] | |
| Davidianoside C (3) | Smilax davidiana | IL-1β production | Modest Suppression | [5] | |
| Spirostanol | Compound 24 | Solanum macaonense | Superoxide Anion Generation | 4.0 | [7][11] |
| Elastase Release | 1.0 | [7][11] | |||
| Compound 20 | Solanum macaonense | Superoxide Anion Generation | 7.0 | [7][11] | |
| Elastase Release | 3.7 | [7][11] |
| | Tacca Saponin | Tacca vietnamensis | NO Production (BV2 cells) | 37.0 - 60.7 |[12] |
The anti-inflammatory effects of saponins are often mediated through the inhibition of the NF-κB signaling pathway.[10][13] In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Saponins can prevent this activation, thereby reducing the inflammatory response.
Section 3: Experimental Protocols
The following are generalized protocols for key assays used to determine the cytotoxic and anti-inflammatory activities of saponins, based on methodologies cited in the literature.[5][11][14][15][16][17] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, SMMC-7221) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test saponins (furostanol or spirostanol) and a vehicle control (e.g., DMSO). Include a positive control (e.g., cisplatin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity (Nitric Oxide Production Assay)
This assay quantifies the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test saponins for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control). Incubate for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the inhibitory effect of the saponins on NO production.
Antineutrophilic Inflammation (Superoxide Anion Generation Assay)
This assay measures the production of superoxide anions (O₂⁻) by neutrophils, a key event in the inflammatory response, via the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using methods like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Assay Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS) and add to a 96-well plate. Add ferricytochrome c (final concentration ~0.5 mg/mL) and Ca²⁺/Mg²⁺.
-
Compound Treatment: Add the test saponins at various concentrations to the wells.
-
Stimulation: Prime the cells with cytochalasin B, followed by stimulation with a chemoattractant like N-formyl-methionyl-leucyl-phenylalanine (fMLP).
-
Absorbance Reading: Immediately measure the change in absorbance at 550 nm over time in a thermostated microplate reader.
-
Data Analysis: Calculate the rate of superoxide generation based on the reduction of cytochrome c, using an extinction coefficient of 21.1 mM⁻¹cm⁻¹. Determine the IC50 values for the inhibition of superoxide production.
Antineutrophilic Inflammation (Elastase Release Assay)
This assay measures the release of elastase from stimulated neutrophils by monitoring the cleavage of a specific chromogenic substrate.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils as described in section 3.3.
-
Assay Preparation: Resuspend neutrophils in buffer and add to a 96-well plate.
-
Compound Treatment: Add the test saponins at various concentrations.
-
Stimulation: Prime the cells with cytochalasin B, then stimulate with fMLP to induce degranulation and elastase release. Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Substrate Addition: Add the elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) to the wells.
-
Absorbance Reading: Measure the change in absorbance at 405 nm over time as the substrate is cleaved.
-
Data Analysis: Calculate the rate of elastase activity and determine the IC50 values for the inhibition of elastase release by the saponins.
Conclusion
Both furostanol and spirostanol saponins are valuable natural products with significant therapeutic potential. The available data suggests that the rigid, hexacyclic structure of spirostanol saponins often confers more potent cytotoxic and anti-inflammatory activity compared to their open-chain furostanol precursors. This enhanced activity is likely due to more favorable interactions with biological targets. However, furostanol saponins remain important, not only as biosynthetic intermediates but also as bioactive molecules in their own right. Further head-to-head comparative studies are essential to fully elucidate the structure-activity relationships and to guide the development of new saponin-based therapeutics.
References
- 1. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Methyl Protogracillin and Dioscin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two natural steroidal saponins, methyl protogracillin and dioscin. The information is compiled from various scientific studies to aid researchers in evaluating their potential as therapeutic agents.
At a Glance: Key Biological Activities
| Biological Activity | This compound | Dioscin |
| Anticancer | Potent cytotoxicity against a broad range of cancer cell lines.[1][2] | Exhibits anti-tumor effects by inhibiting proliferation, inducing apoptosis and autophagy, and suppressing metastasis.[3][4][5] |
| Anti-inflammatory | Limited data available. | Demonstrates significant anti-inflammatory properties by modulating various signaling pathways.[6][7][8] |
| Other Activities | Antithrombotic activity has been noted for its precursor, protogracillin.[9] | Shows a wide array of pharmacological effects including antiviral, antifungal, and hepatoprotective activities.[10][11] |
Anticancer Activity: A Head-to-Head Comparison
Both this compound and dioscin have demonstrated significant potential as anticancer agents. However, their reported mechanisms and the breadth of research differ.
This compound: Potent Cytotoxicity
This compound has shown strong cytotoxic effects against a wide variety of human cancer cell lines in the National Cancer Institute's (NCI) anticancer drug screen.[2] It displays particular selectivity against certain colon, central nervous system, melanoma, renal, and breast cancer cell lines.[2]
Table 1: Cytotoxicity of this compound (GI50 in µM) against select human cancer cell lines. [1][2]
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | >100 |
| Leukemia | RPMI-8226 | ≤2.0 |
| Colon Cancer | KM12 | ≤2.0 |
| CNS Cancer | SF-539 | ≤2.0 |
| CNS Cancer | U251 | ≤2.0 |
| Melanoma | M14 | ≤2.0 |
| Renal Cancer | 786-0 | ≤2.0 |
| Prostate Cancer | DU-145 | ≤2.0 |
| Breast Cancer | MDA-MB-435 | ≤2.0 |
GI50: The concentration required to inhibit cell growth by 50%.
Analysis using the COMPARE computer program suggests that this compound may have a novel mechanism of anticancer action, as its cytotoxicity pattern does not match other compounds in the NCI database.[1][2]
Dioscin: A Multi-Targeted Anti-Tumor Agent
Dioscin's anticancer activity is well-documented, with research indicating its ability to induce apoptosis, inhibit cell proliferation and metastasis, and even reverse multidrug resistance in cancer cells.[3][4] It affects multiple signaling pathways, making it a compound of interest for various cancer types.[3][12][13][14][15]
Table 2: Documented Anticancer Effects of Dioscin and Involved Signaling Pathways.
| Cancer Type | Effect | Signaling Pathway(s) Involved | Reference(s) |
| Ovarian Cancer | Suppresses cell viability, induces apoptosis | VEGFR2, PI3K/AKT/MAPK | [12] |
| Lung Adenocarcinoma | Suppresses proliferation, invasion, and EMT | AKT/GSK3β/mTOR | [3] |
| Colorectal Cancer | Inhibits cell viability, promotes apoptosis | Notch1 | [14] |
| Acute Myeloid Leukemia | Induces apoptosis and differentiation | Death receptors, Mitochondrial pathway | [15] |
| Gastric Cancer | Inhibits invasion and metastasis | AKT | [5] |
| Osteosarcoma | Inhibits proliferation | Wnt/β-catenin | [5] |
Anti-inflammatory Activity
While data on the anti-inflammatory properties of this compound is limited, dioscin has been extensively studied for its potent anti-inflammatory effects.
Dioscin has been shown to protect against coronary heart disease by reducing oxidative stress and inflammation through the Sirt1/Nrf2 and p38 MAPK pathways.[13] In the context of osteoarthritis, it exhibits anti-inflammatory effects by activating LXRα and inhibiting the NF-κB pathway in human chondrocytes.[6][7] Furthermore, dioscin can ameliorate ulcerative colitis by regulating macrophage polarization.[8]
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the biological activities of dioscin have been a key focus of research. For this compound, the specific signaling pathways remain largely unelucidated, though its unique cytotoxicity profile suggests a novel mechanism.[1][2]
Dioscin's Known Signaling Pathways
Figure 1. Simplified overview of signaling pathways modulated by Dioscin.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies.
In Vitro Cytotoxicity Assay for this compound
-
Cell Lines: A panel of 60 human cancer cell lines from the National Cancer Institute (NCI).
-
Method: The Sulforhodamine B (SRB) assay was utilized to determine cell growth inhibition.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach for 24 hours.
-
This compound was added at various concentrations and incubated for 48 hours.
-
Cells were fixed with trichloroacetic acid, washed, and stained with SRB dye.
-
The protein-bound dye was solubilized, and the absorbance was read to determine cell viability.
-
-
Data Analysis: The GI50 (50% growth inhibition) was calculated from dose-response curves.
Western Blot Analysis for Dioscin's Effect on Signaling Proteins
-
Cell Lines: Human cancer cell lines (e.g., SKOV3 ovarian cancer, A549 lung adenocarcinoma).
-
Method: Western blotting to detect the expression levels of specific proteins.
-
Procedure:
-
Cells were treated with dioscin at specified concentrations for a designated time.
-
Total protein was extracted from the cells and quantified.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., VEGFR2, p-AKT, NF-κB).
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Band intensities were quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Conclusion
Both this compound and dioscin are promising natural compounds with significant biological activities. This compound stands out for its potent and broad-spectrum cytotoxicity against cancer cells, suggesting a potentially novel mechanism of action that warrants further investigation. Dioscin, on the other hand, has been more extensively studied, revealing a multi-targeted approach to its anticancer and anti-inflammatory effects through the modulation of numerous signaling pathways.
For researchers in drug development, this compound presents an opportunity to explore a potentially new class of anticancer agents. In contrast, the well-characterized mechanisms of dioscin provide a solid foundation for its further development as a therapeutic for cancer and inflammatory diseases. Future research should focus on direct comparative studies of these two compounds and a deeper exploration of the molecular targets of this compound.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PhytoCAT [phytocat.igib.res.in]
- 3. Network Pharmacology and Experimental Evidence Reveal Dioscin Suppresses Proliferation, Invasion, and EMT via AKT/GSK3b/mTOR Signaling in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancer activity of Dioscin: an update and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-cancer activity of Dioscin: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dioscin exhibits anti-inflammatory effects in IL-1β-stimulated human osteoarthritis chondrocytes by activating LXRα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dioscin ameliorates murine ulcerative colitis by regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dioscin suppresses the viability of ovarian cancer cells by regulating the VEGFR2 and PI3K/AKT/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dioscin protects against coronary heart disease by reducing oxidative stress and inflammation via Sirt1/Nrf2 and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact and mechanism study of dioscin on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Anti-Cancer Mechanisms: A Comparative Guide to Methyl Protogracillin and Standard Chemotherapeutic Agents
For Immediate Release
A deep dive into the molecular machinery targeted by Methyl protogracillin reveals a potent anti-cancer agent with a distinct mechanism of action. This guide provides a comprehensive cross-validation of its effects against established chemotherapeutics—Paclitaxel, Vincristine, and Doxorubicin—offering researchers, scientists, and drug development professionals a clear, data-driven comparison to inform future cancer therapy research.
This compound, a steroidal saponin, has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines. Its primary mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis, positioning it as a promising candidate for further oncological investigation. This guide systematically compares its performance with three widely used chemotherapy drugs, providing a framework for understanding its unique therapeutic potential.
Comparative Cytotoxicity Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and the comparative agents across various human cancer cell lines, showcasing their cytotoxic efficacy.
| Cell Line | Cancer Type | This compound (GI50, µM)[1] | Paclitaxel (IC50) | Vincristine (IC50) | Doxorubicin (IC50) |
| KM12 | Colon Cancer | ≤2.0 | - | - | - |
| U251 | CNS Cancer | ≤2.0 | - | - | - |
| MALME-3M | Melanoma | ≤2.0 | - | - | 2.8 µM[2] |
| M14 | Melanoma | ≤2.0 | - | - | - |
| 786-0 | Renal Cancer | ≤2.0 | - | - | - |
| UO-31 | Renal Cancer | ≤2.0 | - | - | - |
| MDA-MB-231 | Breast Cancer | ≤2.0 | 0.3 µM[3] | - | - |
| CCRF-CEM | Leukemia | >56.0 (Least Sensitive) | - | - | - |
| MCF-7 | Breast Cancer | >30.0 | 3.5 µM[3] | 5 nM[4] | 2.5 µM[2] |
| A549 | Lung Cancer | - | >32 µM (3h exposure)[5] | 40 nM[4] | >20 µM[2] |
| HeLa | Cervical Cancer | - | - | - | 2.9 µM[2] |
| HepG2 | Liver Cancer | - | - | - | 12.2 µM[2] |
| SH-SY5Y | Neuroblastoma | - | - | 0.1 µM[6] | - |
Note: GI50 values from the NCI-60 screen for this compound are presented, which are comparable to IC50 values.
Induction of Apoptosis: A Comparative Analysis
The ability to induce programmed cell death, or apoptosis, is a hallmark of effective cancer therapies. This section compares the apoptotic potential of this compound and the selected alternatives.
| Compound | Cell Line | Concentration | Apoptotic Cell Percentage | Reference |
| This compound | - | - | Data not readily available in percentages | - |
| Paclitaxel | PC3M | 2 µM | ~25% | [7] |
| PC3M | 8 µM | ~50% | [7] | |
| HeLa | >10 nM (48h) | 80% | [8] | |
| MCF-7 | 0-20 ng/ml | Up to 43% | [9] | |
| Vincristine | SH-SY5Y | 0.1 µM | Significant increase | [6] |
| Doxorubicin | 32D BCR-ABL1+ | 1 µM | Significant increase | [10] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.
Protocol:
-
Cell Preparation: Culture cells to the desired confluence and treat with the test compound for the specified duration. Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold PBS and fix in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V Staining
Objective: To detect and quantify apoptotic cells.
Protocol:
-
Cell Preparation: Treat cells with the test compound. Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Western Blot for Bcl-2 and Bax Expression
Objective: To determine the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the comparative drugs.
This compound's Mechanism of Action
Caption: this compound induces G2/M arrest and apoptosis.
Paclitaxel's Mechanism of Action
Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest.
Vincristine's Mechanism of Action
Caption: Vincristine disrupts microtubule formation, causing metaphase arrest.
Doxorubicin's Mechanism of Action
Caption: Doxorubicin has multiple mechanisms including DNA damage.
Discussion and Conclusion
This compound emerges as a potent cytotoxic agent with a mechanism centered on the induction of G2/M cell cycle arrest and apoptosis, a pathway shared with microtubule-targeting agents like Paclitaxel and Vincristine. However, the molecular specifics, particularly the direct impact on Cyclin B1 and the Bcl-2 family of proteins, suggest a nuanced mechanism that warrants further investigation.
In comparison, Paclitaxel and Vincristine directly interfere with microtubule dynamics, albeit through opposing actions—stabilization and destabilization, respectively. Doxorubicin presents a broader mechanistic profile, primarily acting as a DNA intercalating agent and topoisomerase II inhibitor, leading to significant DNA damage.
The data presented in this guide underscores the potential of this compound as a novel anti-cancer therapeutic. Its efficacy against a range of cancer cell lines, coupled with a distinct molecular signature, encourages further preclinical and clinical studies to fully elucidate its therapeutic window and potential for combination therapies. This comparative analysis provides a valuable resource for the scientific community to contextualize the activity of this promising natural product within the existing landscape of cancer chemotherapy.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Methyl Protogracillin's Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-cancer activity of Methyl protogracillin, a furostanol saponin, alongside two structurally related steroidal saponins, Gracillin and Methyl protodioscin. The information presented herein is collated from various experimental studies to offer a comprehensive overview of their cytotoxic profiles and mechanisms of action, aiding in the assessment of experimental reproducibility and potential for further drug development.
Comparative Cytotoxicity Analysis
The anti-proliferative activity of this compound, Gracillin, and Methyl protodioscin has been evaluated against the NCI-60 panel of human cancer cell lines. The data, presented in terms of GI50 (concentration required to inhibit cell growth by 50%), reveals broad-spectrum cytotoxicity with some degree of selectivity.
Table 1: Comparative in vitro Cytotoxicity (GI50, µM) of this compound and Alternatives Against Select Human Cancer Cell Lines.
| Cell Line | Cancer Type | This compound (NSC-698792) | Methyl protoneogracillin (NSC-698793) | Gracillin (NSC-698787) | Methyl protodioscin (NSC-698790) |
| Leukemia | |||||
| CCRF-CEM | Leukemia | >100 | ≤2.0 | >10 | 10-30 |
| RPMI-8226 | Leukemia | Data not available | ≤2.0 | >10 | 10-30 |
| Colon Cancer | |||||
| KM12 | Colon | ≤2.0 | ≤2.0 | >10 | Data not available |
| HCT-15 | Colon | Data not available | Data not available | Data not available | <2.0 |
| CNS Cancer | |||||
| U251 | CNS | ≤2.0 | ≤2.0 | >10 | Data not available |
| SF-539 | CNS | Data not available | ≤2.0 | >10 | Data not available |
| Melanoma | |||||
| MALME-3M | Melanoma | ≤2.0 | Data not available | >10 | Data not available |
| M14 | Melanoma | ≤2.0 | ≤2.0 | >10 | Data not available |
| Renal Cancer | |||||
| 786-0 | Renal | ≤2.0 | ≤2.0 | >10 | Data not available |
| UO-31 | Renal | ≤2.0 | Data not available | >10 | Data not available |
| Breast Cancer | |||||
| MDA-MB-231 | Breast | ≤2.0 | Data not available | >10 | <2.0 |
| MDA-MB-435 | Breast | Data not available | ≤2.0 | >10 | <2.0 |
Note: Data is compiled from multiple studies.[1][2][3] "Data not available" indicates that specific values for that compound against that cell line were not found in the reviewed literature. The relationship between this compound and Methyl protoneogracillin is based on the C-25 R/S configuration, which is critical for leukemia selectivity.[1]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
This compound and its analogs exert their anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Studies on related compounds like Methyl protodioscin reveal a common mechanism of apoptosis induction involving the intrinsic mitochondrial pathway.[4][5] This pathway is characterized by:
-
Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors.
-
Regulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).
-
Activation of Caspases: Sequential activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and cell death.[5]
-
Involvement of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, has been shown to be involved in mediating the apoptotic effects.[5]
Cell Cycle Arrest
Furostanol saponins, including Methyl protodioscin, have been demonstrated to cause cell cycle arrest at the G2/M phase.[6][7] This prevents cancer cells from entering mitosis and ultimately leads to apoptosis.
Visualizing the Mechanisms
To illustrate the molecular interactions and experimental processes, the following diagrams are provided.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furostanol saponins from Chinese onion induce G2/M cell-cycle arrest and apoptosis through mitochondria-mediate pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl Protodioscin, a Steroidal Saponin, Inhibits Neointima Formation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Methyl Protogracillin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer performance of Methyl protogracillin and its related compounds with standard-of-care chemotherapeutic agents. The information is compiled from publicly available research findings to support independent validation and further investigation into the therapeutic potential of this natural product.
Executive Summary
This compound, a steroidal saponin, has demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines. Research highlights its particular efficacy against leukemia, central nervous system (CNS), and prostate cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis through the mitochondrial pathway and modulation of the MAPK signaling cascade. Notably, its unique cytotoxicity profile suggests a novel mechanism of action compared to existing anticancer drugs. This guide presents a comparative analysis of its in vitro efficacy against standard chemotherapies, details the experimental protocols for its validation, and visualizes its proposed signaling pathways.
Comparative Efficacy: In Vitro Cytotoxicity
The following tables summarize the 50% growth inhibition (GI50) or inhibitory concentration (IC50) values for this compound, its close analog Methyl protoneogracillin, and standard-of-care chemotherapeutic agents against relevant cancer cell lines. Lower values indicate higher potency.
Table 1: Leukemia Cell Lines
| Compound/Drug | Cell Line | GI50/IC50 (µM) |
| Methyl protoneogracillin | CCRF-CEM | ≤ 2.0 |
| Methyl protoneogracillin | RPMI-8226 | ≤ 2.0 |
| Doxorubicin | RPMI-8226 | 0.798 ± 0.514 |
Table 2: CNS Cancer Cell Lines
| Compound/Drug | Cell Line | GI50/IC50 (µM) |
| This compound | U251 | ≤ 2.0 |
| Methyl protoneogracillin | SF-539 | ≤ 2.0 |
| Methyl protoneogracillin | U251 | ≤ 2.0 |
| Temozolomide | U251 | 176.5 - 240.0 (median, 48-72h) |
| Cisplatin | U251 | Data indicates sensitivity |
Table 3: Prostate Cancer Cell Line
| Compound/Drug | Cell Line | GI50/IC50 (µM) |
| Methyl protoneogracillin | DU-145 | ≤ 2.0 |
| Docetaxel | DU-145 | 0.00446 |
| Docetaxel | DU-145 | 0.0017 |
| Docetaxel | DU-145 | 11.06 - 14.23 (72h) |
Mechanism of Action: Signaling Pathways
This compound and related compounds are reported to exert their anti-cancer effects through the induction of apoptosis and modulation of key signaling pathways. The diagrams below illustrate the proposed mechanisms.
Caption: Proposed MAPK Signaling Pathway Modulation by this compound.
Caption: Intrinsic Apoptosis Pathway Induced by this compound.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and to determine the GI50/IC50 values.
Caption: Experimental Workflow for MTT-based Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control drugs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells. Incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI50/IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., Bcl-2, Bax, cleaved caspases, phosphorylated MAPK).
Methodology:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Methyl Protogracillin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of methyl protogracillin, a steroidal saponin. Adherence to these guidelines is critical to protect both laboratory personnel and the environment.
This compound is categorized as an irritant, and its related compounds can be harmful if swallowed and are very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not merely a procedural formality but a core component of responsible research.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if dust is generated. | To prevent respiratory tract irritation. |
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to mitigate risks.
-
Evacuate and Ventilate : Ensure the spill area is clear of all personnel and increase ventilation.
-
Containment : Create a barrier around the spill using absorbent materials from a spill kit.
-
Collection :
-
Solid Spills : Carefully sweep or vacuum the solid material. Avoid generating dust.
-
Solution Spills : Use an inert absorbent material to soak up the solution.
-
-
Decontamination : Clean the spill area thoroughly with a suitable laboratory detergent and water.
-
Waste Collection : Place all contaminated materials, including PPE, into a clearly labeled, sealed container for hazardous waste.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Identify the waste as "Hazardous Chemical Waste: this compound."
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.
-
-
Containerization :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with the chemical name and associated hazard symbols.
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow the storage temperature guidelines for the compound, which is typically refrigerated at 0-8°C.
-
-
Contact Environmental Health and Safety (EHS) :
-
Consult your institution's Environmental Health and Safety (EHS) department for their specific procedures and to schedule a pickup for the hazardous waste.
-
Provide them with an accurate record of the waste, including the chemical name and quantity.
-
-
Documentation :
-
Maintain a detailed log of all this compound waste generated. This should include the date, quantity, and disposal request date.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environments.
References
Safeguarding Researchers: A Comprehensive Guide to Handling and Disposing of Methyl Protogracillin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Methyl protogracillin. This natural product, recognized for its anti-cancer properties, requires meticulous handling and disposal procedures to mitigate exposure risks and ensure regulatory compliance.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE) and Engineering Controls
Due to its cytotoxic potential, handling this compound, a potent powdered compound, necessitates stringent containment measures.[2][3][4][5] The primary goal is to minimize the emission of the substance into the work environment, thereby limiting potential employee exposure.[2]
Engineering Controls:
-
Ventilated Enclosures: All handling of powdered this compound should be conducted within a ventilated laminar flow enclosure, fume hood, or a vented balance safety enclosure to control airborne particles.[4]
-
Isolation Technology: For procedures with a higher risk of aerosolization, a glovebox or isolator provides the highest level of containment.[2][4]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields should be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are essential. Double gloving is recommended.[6] |
| Body Protection | An impervious lab coat or gown should be worn to prevent skin contact. Sleeve protectors are also advised.[4] |
| Respiratory | A suitable respirator should be used, especially when engineering controls are not sufficient to minimize exposure. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing contamination.
Preparation:
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area.
-
PPE Donning: Before entering the designated area, don all required PPE in the correct order.
-
Surface Preparation: Cover the work surface with absorbent, disposable liners to contain any potential spills.
Handling:
-
Weighing: If weighing the powdered compound, use a vented balance enclosure.[4]
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
-
Transfer: Use sealed containers for transporting this compound within the laboratory.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination, discarding disposable items into the designated cytotoxic waste container.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Contain: For small spills, use a damp cloth or a filtered vacuum to collect the material, minimizing dust generation. For larger spills, absorb the material with an inert substance.[7]
-
Clean: Thoroughly clean the spill area.[7]
-
Dispose: Place all contaminated materials into a labeled, sealed container for proper disposal as cytotoxic waste.[7]
Disposal Plan for this compound
As a cytotoxic compound, this compound waste must be handled as hazardous waste and segregated from other laboratory waste streams.[8][9][10][11]
Waste Segregation and Collection:
-
Cytotoxic Waste Containers: All materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be disposed of in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[9][11] These containers are typically color-coded (e.g., purple or red) to distinguish them from other waste streams.[9][11]
-
Sharps: Any sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.[9][11]
Final Disposal:
-
High-Temperature Incineration: The recommended method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company.[9][10]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.[7]
Consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, regional, and national regulations for hazardous waste disposal.[7]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. Managing Risks With Potent Pharmaceutical Products [worldpharmatoday.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. ilcdover.com [ilcdover.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. danielshealth.ca [danielshealth.ca]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
